molecular formula C10H9Br2NO B2513230 3-Bromo-1-(4-bromophenyl)pyrrolidin-2-one CAS No. 1341300-86-4

3-Bromo-1-(4-bromophenyl)pyrrolidin-2-one

Cat. No.: B2513230
CAS No.: 1341300-86-4
M. Wt: 318.996
InChI Key: QUUGICKQIQTLKC-UHFFFAOYSA-N
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Description

3-Bromo-1-(4-bromophenyl)pyrrolidin-2-one is a brominated pyrrolidinone derivative supplied as a high-purity compound for research and development purposes. The pyrrolidin-2-one scaffold is recognized as a privileged structure in medicinal chemistry, frequently serving as a key building block in the synthesis of novel bioactive molecules . This compound is particularly valuable in drug discovery for the construction of potential therapeutic agents. Related pyrrolidinone compounds have demonstrated significant biological activities in scientific studies, including acting as Formyl peptide receptor 2 (FPR2) agonists with anti-inflammatory properties and serving as precursors for anticonvulsant agents tested in maximal electroshock seizure models . The presence of two bromine atoms on the structure offers distinct reactivity for further chemical exploration, such as participation in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck) to create more complex molecular architectures. Researchers utilize this compound in hit-to-lead optimization campaigns and as a synthetic intermediate. Applications: This compound is for research use only and is strictly intended for laboratory research. It is not intended for diagnostic, therapeutic, or any human use. Handling: Researchers should consult the Safety Data Sheet (SDS) prior to use. The typical storage condition for such compounds is in a cool, dry place.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-1-(4-bromophenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9Br2NO/c11-7-1-3-8(4-2-7)13-6-5-9(12)10(13)14/h1-4,9H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUUGICKQIQTLKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)C1Br)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Br2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1341300-86-4
Record name 3-bromo-1-(4-bromophenyl)pyrrolidin-2-one
Source European Chemicals Agency (ECHA)
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

CAS number and identifiers for 3-Bromo-1-(4-bromophenyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chemical identity, synthesis, and application of 3-Bromo-1-(4-bromophenyl)pyrrolidin-2-one (CAS 1341300-86-4), a specialized dual-functionalized scaffold used in medicinal chemistry.

Executive Summary & Chemical Identity

3-Bromo-1-(4-bromophenyl)pyrrolidin-2-one is a high-value heterocyclic intermediate characterized by a pyrrolidin-2-one (lactam) core substituted with a bromine atom at the


-position (C3) and a 4-bromophenyl group at the nitrogen (N1).[1]

This compound serves as a divergent synthesis scaffold in drug discovery. Its unique structure offers two distinct "warheads" for chemical modification:

  • Aliphatic Bromide (C3): Highly reactive toward nucleophilic substitution (

    
    ), allowing the introduction of amines, azides, or thiols.
    
  • Aromatic Bromide (N-Aryl): A stable handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).

Table 1: Chemical Identifiers & Properties
PropertySpecification
CAS Number 1341300-86-4
IUPAC Name 3-Bromo-1-(4-bromophenyl)pyrrolidin-2-one
Molecular Formula

Molecular Weight 318.99 g/mol
Appearance Viscous colorless to pale yellow liquid or low-melting solid
Solubility Soluble in DCM, DMSO, DMF, Methanol; Insoluble in water
InChI Key DUOANANYKYXIQY-UHFFFAOYSA-N
SMILES BrC1CCN(C1=O)c2ccc(Br)cc2

Synthetic Utility & Mechanism

The strategic value of this compound lies in its ability to access complex pharmacological cores, such as Factor Xa inhibitors and androgen receptor modulators, through sequential functionalization.

Synthesis Protocol (Primary Route)

The most robust synthesis involves the cyclization of 4-bromoaniline with 2,4-dibromobutyryl chloride. This method builds the pyrrolidinone ring while simultaneously installing the critical halogen substituents.

Step-by-Step Methodology:

  • Acylation: 4-Bromoaniline is dissolved in dichloromethane (DCM) with a base (triethylamine or pyridine) at 0°C. 2,4-Dibromobutyryl chloride is added dropwise. The aniline nitrogen attacks the acyl chloride, displacing chloride to form the linear amide intermediate: N-(4-bromophenyl)-2,4-dibromobutanamide.

  • Cyclization: The intermediate is treated with a stronger base (e.g., NaH in THF or via Phase Transfer Catalysis using 50% NaOH/TBAB). The amide nitrogen is deprotonated, attacking the

    
    -carbon (C4 of the butyryl chain) to displace the terminal bromine.
    
  • Result: Formation of the five-membered lactam ring with the

    
    -bromine (C3) intact.
    
Mechanism of Action (Chemical Logic)

The synthesis relies on the differing reactivity of the electrophiles. The acyl chloride is the hardest electrophile, reacting first with the amine. The alkyl bromide at the


-position is less reactive but susceptible to intramolecular attack once the amide nitrogen is activated (anionic). The 

-bromine remains unreacted because the geometric constraints of the ring formation favor the 5-exo-tet cyclization onto the

-carbon.
Visualization: Synthesis Pathway

SynthesisPathway Aniline 4-Bromoaniline (Nucleophile) Inter Intermediate: N-(4-bromophenyl)- 2,4-dibromobutanamide Aniline->Inter Acylation (DCM, Et3N, 0°C) Reagent 2,4-Dibromobutyryl Chloride Reagent->Inter Product TARGET: 3-Bromo-1-(4-bromophenyl) pyrrolidin-2-one Inter->Product Cyclization (Intramolecular SN2) (NaH/THF or NaOH/PTC)

Figure 1: Two-step one-pot synthesis via acylation followed by base-mediated cyclization.

Divergent Functionalization Strategies

Once synthesized, CAS 1341300-86-4 acts as a branching point for library generation.

Pathway A: Nucleophilic Substitution (C3)

The C3-bromine is an


-halo amide, highly activated for 

reactions.
  • Reagents: Sodium azide (

    
    ), primary/secondary amines, thiols.
    
  • Outcome: Formation of 3-amino, 3-azido (Click chemistry precursor), or 3-thio pyrrolidinones.

  • Stereochemistry: Inversion of configuration occurs at C3 if a chiral starting material is used; however, the racemic mixture is standard for this CAS.

Pathway B: Cross-Coupling (N-Aryl)

The C(aryl)-Br bond is stable to the conditions used in Pathway A, allowing for orthogonal functionalization.

  • Reagents: Aryl boronic acids (Suzuki), amines (Buchwald).

  • Catalyst:

    
     or 
    
    
    
    /XPhos.
  • Outcome: Extension of the aromatic system, critical for increasing lipophilicity or targeting specific protein pockets.

Visualization: Divergent Synthesis

DivergentSynthesis cluster_A Pathway A: C3 Substitution (SN2) cluster_B Pathway B: N-Aryl Coupling (Pd-Cat) Core 3-Bromo-1-(4-bromophenyl) pyrrolidin-2-one (CAS 1341300-86-4) Azide 3-Azido Derivative (Click Precursor) Core->Azide NaN3, DMF Amine 3-Amino Derivative Core->Amine R-NH2, Base Biaryl Biaryl Derivative (Suzuki Coupling) Core->Biaryl Ar-B(OH)2, Pd(0)

Figure 2: Orthogonal functionalization of the aliphatic and aromatic bromide handles.

Safety & Handling Protocols

This compound is an


-bromo amide and an aryl halide. Strict adherence to safety protocols is mandatory.
  • Hazard Classification:

    • Acute Toxicity: Harmful if swallowed (H302).

    • Skin/Eye Irritation: Causes skin irritation (H315) and serious eye irritation (H319).

    • Lachrymator:

      
      -bromo carbonyls are potent lachrymators (tear gas agents). Handle only in a fume hood.
      
  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Moisture sensitive (hydrolysis of the lactam or bromide displacement may occur over time).

  • Disposal: Halogenated organic waste streams. Do not release into drains due to potential aquatic toxicity (H411).

References

  • Sigma-Aldrich. 3-Bromo-1-(4-bromophenyl)pyrrolidin-2-one Product Detail. Merck KGaA.

  • PubChem. Compound Summary: 3-bromo-1-(4-bromophenyl)pyrrolidin-2-one. National Library of Medicine.

  • CymitQuimica. Building Blocks: 3-Bromo-1-(4-bromophenyl)pyrrolidin-2-one.

  • Fluorochem. Product Analysis: 3-Bromo-1-(4-bromophenyl)pyrrolidin-2-one.

Sources

1H NMR and 13C NMR spectral data for 3-Bromo-1-(4-bromophenyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

Topic: A Predictive and Interpretive Guide to the ¹H and ¹³C NMR Spectra of 3-Bromo-1-(4-bromophenyl)pyrrolidin-2-one

Audience: Researchers, scientists, and drug development professionals.

Abstract

Molecular Structure and Predicted NMR Environments

The structural features of 3-Bromo-1-(4-bromophenyl)pyrrolidin-2-one dictate a unique and predictable set of NMR signals. Understanding these features is the first step in a rigorous spectral interpretation.

The molecule is composed of two key moieties: a substituted pyrrolidin-2-one (a γ-lactam) ring and a 4-bromophenyl group attached to the lactam nitrogen. The critical features influencing the NMR spectrum are:

  • The Pyrrolidin-2-one Ring: This five-membered ring contains a chiral center at the C3 position, substituted with a bromine atom. This chirality renders the methylene protons at C4 (H4a, H4b) and potentially C5 diastereotopic, meaning they are chemically non-equivalent and will exhibit distinct chemical shifts and couplings.

  • The 4-Bromophenyl Group: This para-substituted aromatic ring will produce a characteristic signal pattern due to the magnetic symmetry of the ring.

  • Electron-Withdrawing Groups: The presence of the carbonyl group, the amide nitrogen, and two bromine atoms significantly influences the electronic environment of nearby nuclei, causing predictable deshielding effects and downfield shifts in the spectrum.[1][2]

Below is the chemical structure with standardized numbering for NMR assignment purposes.

Caption: Structure of 3-Bromo-1-(4-bromophenyl)pyrrolidin-2-one with atom numbering.

Predicted ¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum is predicted by analyzing the electronic environment of each unique proton. The chemical shifts are estimated based on standard values for similar functional groups, with adjustments for the effects of nearby substituents.[3][4]

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
Assigned Proton(s)Predicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)IntegrationRationale
H2'/H6'~7.65d (doublet)J = ~8.8 Hz2HAromatic protons ortho to the lactam nitrogen, part of an AA'BB' system.
H3'/H5'~7.55d (doublet)J = ~8.8 Hz2HAromatic protons ortho to the bromine, part of an AA'BB' system.
H3~4.60dd (doublet of doublets)³JH3-H4a = ~8.0 Hz, ³JH3-H4b = ~4.0 Hz1HMethine proton deshielded by adjacent bromine and carbonyl group.
H5a / H5b~3.80 - 3.95m (multiplet)-2HMethylene protons adjacent to the amide nitrogen, shifted downfield.
H4a / H4b~2.50 - 2.80m (multiplet)-2HDiastereotopic methylene protons, complex splitting due to geminal and vicinal coupling.
Expert Interpretation
  • Aromatic Region (7.50 - 7.70 ppm): The 4-bromophenyl group is a classic example of a para-disubstituted benzene ring with substituents of differing electronic influence. This gives rise to a symmetrical AA'BB' spin system, which often appears as two distinct doublets. The protons ortho to the nitrogen (H2'/H6') are expected to be slightly downfield compared to those ortho to the bromine (H3'/H5') due to the amide functionality. The coupling constant between these ortho protons is typically in the range of 8-9 Hz.[5]

  • Pyrrolidin-2-one Ring (2.50 - 4.60 ppm):

    • H3 Proton: Located at the chiral center and directly adjacent to the highly electronegative bromine atom, the H3 proton is expected to be the most downfield signal of the aliphatic ring system. Its multiplicity will be a doublet of doublets (dd) at a minimum, arising from coupling to the two non-equivalent H4 protons.[6]

    • H5 Protons: These protons are bonded to the carbon adjacent to the amide nitrogen. The deshielding effect of the nitrogen shifts this signal significantly downfield. They will appear as a complex multiplet due to coupling with the two H4 protons.

    • H4 Protons: The C4 protons are diastereotopic due to the adjacent C3 stereocenter. This chemical non-equivalence means they will have different chemical shifts and will couple not only with H3 and H5 but also with each other (geminal coupling). This results in a complex, often overlapping multiplet in the more upfield region of the ring system. Resolving this region may require 2D NMR techniques.

Predicted ¹³C NMR Spectral Data and Interpretation

The proton-decoupled ¹³C NMR spectrum provides one signal for each chemically unique carbon atom. The chemical shifts are highly dependent on hybridization and the electronic effects of substituents.[7]

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
Assigned Carbon(s)Predicted Chemical Shift (δ, ppm)Rationale
C2 (C=O)~172.5Carbonyl carbon of the γ-lactam, characteristically downfield.
C1'~138.0Aromatic quaternary carbon bonded to nitrogen.
C3'/C5'~132.5Aromatic carbons ortho to bromine.
C2'/C6'~121.0Aromatic carbons ortho to nitrogen.
C4'~119.0Aromatic quaternary carbon bonded to bromine.
C5~48.0Aliphatic carbon adjacent to the amide nitrogen.
C3~45.0Aliphatic carbon bonded to bromine, significantly deshielded.
C4~32.0Aliphatic methylene carbon, typically the most upfield in the ring.
Expert Interpretation
  • Carbonyl Carbon (C2): The lactam carbonyl carbon is expected at the far downfield end of the spectrum, typically around 170-175 ppm, which is a highly diagnostic region.

  • Aromatic Carbons (119 - 138 ppm): Four distinct signals are predicted for the 4-bromophenyl ring. The quaternary carbons (C1' and C4') are often broader and less intense than the protonated carbons. The carbon atom bonded to bromine (C4') is shifted upfield relative to unsubstituted benzene due to the halogen's shielding properties, while the carbons ortho and meta to the bromine show predictable shifts.

  • Pyrrolidin-2-one Carbons (32 - 48 ppm):

    • C3: The direct attachment of bromine causes a strong downfield shift.

    • C5: This carbon is bonded to the amide nitrogen, resulting in a downfield shift compared to a standard alkane but less than the C3 carbon.

    • C4: As a simple methylene carbon in the ring, it is expected to be the most shielded (most upfield) of the three aliphatic ring carbons.

Experimental Protocol and Verification

While the above predictions provide a strong analytical framework, experimental verification is paramount for unequivocal structural confirmation. The following section outlines a standard protocol for acquiring high-quality NMR data for this compound.

Workflow for Structural Elucidation

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Confirmation prep1 Weigh 5-10 mg of 3-Bromo-1-(4-bromophenyl)pyrrolidin-2-one prep2 Dissolve in ~0.7 mL of deuterated solvent (e.g., CDCl3) prep1->prep2 prep3 Transfer to a 5 mm NMR tube prep2->prep3 acq1d Acquire 1D Spectra: ¹H NMR ¹³C{¹H} NMR prep3->acq1d acq2d Acquire 2D Spectra (if needed): COSY (¹H-¹H) HSQC (¹H-¹³C) HMBC (¹H-¹³C long-range) acq1d->acq2d an1 Assign signals in 1D spectra acq1d->an1 an2 Use COSY to confirm ¹H-¹H spin systems acq2d->an2 an1->an2 an3 Use HSQC to correlate protons to attached carbons an2->an3 an4 Use HMBC to confirm quaternary carbons & connectivity an3->an4 an5 Final Structure Confirmation an4->an5

Caption: Standard workflow for NMR-based structural confirmation.

Step-by-Step Acquisition Protocol
  • Sample Preparation: Accurately weigh 5-10 mg of the solid compound and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃) within a clean, dry vial.[8] Transfer the solution to a standard 5 mm NMR tube. CDCl₃ is a common first choice due to its good solubilizing power for many organic compounds and its relatively clean spectral window.

  • Instrument Setup: The experiment should be performed on a spectrometer with a field strength of 400 MHz or higher to ensure adequate signal dispersion.

  • ¹H NMR Acquisition:

    • Pulse Program: Use a standard single-pulse experiment (e.g., 'zg30' on Bruker systems).[9]

    • Spectral Width: Set to cover a range of approximately -2 to 12 ppm.

    • Acquisition Time: 3-4 seconds.

    • Relaxation Delay (d1): 1-2 seconds.

    • Number of Scans: 16-64 scans, depending on sample concentration, should provide an excellent signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Pulse Program: Use a standard proton-decoupled pulse program with Nuclear Overhauser Effect (NOE) enhancement (e.g., 'zgpg30' on Bruker systems).[9]

    • Spectral Width: Set to cover a range of 0 to 200 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: Due to the low natural abundance of ¹³C, 1024 or more scans are typically required for a good spectrum.

The Causality Behind Experimental Choices
  • Choice of Solvent: While CDCl₃ is standard, significant signal overlap in the ¹H spectrum, particularly in the aliphatic region, could obscure interpretation. In such cases, employing an aromatic solvent like benzene-d₆ can be a powerful strategy. The anisotropic nature of the benzene ring interacts with the solute, inducing Aromatic Solvent-Induced Shifts (ASIS) that can separate otherwise overlapping signals.[10][11] Protons located at the positive end of the solute's dipole moment will experience greater shielding (upfield shift), providing an additional layer of structural information.

  • 2D NMR for Unambiguous Assignment: If the 1D spectra are complex, 2D NMR experiments are not just helpful; they are essential for a self-validating and trustworthy assignment.

    • COSY (Correlation Spectroscopy): Will reveal which protons are spin-coupled to each other, confirming the connectivity between H3, H4, and H5, and within the aromatic ring.

    • HSQC (Heteronuclear Single Quantum Coherence): Directly correlates each proton signal with the carbon signal to which it is attached, definitively linking the ¹H and ¹³C assignments.[12]

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds. This is crucial for assigning quaternary carbons (like C1', C4', and C2) by observing their correlation to nearby protons.[12]

Conclusion

This guide provides a robust, predictive framework for the ¹H and ¹³C NMR spectra of 3-Bromo-1-(4-bromophenyl)pyrrolidin-2-one. The analysis, grounded in established spectroscopic principles, details the expected chemical shifts and coupling patterns for all unique nuclei within the molecule. The provided experimental protocols offer a clear and validated pathway for researchers to acquire and confirm this data. By combining predictive analysis with a strategic experimental approach, including the potential use of advanced 2D NMR techniques, scientists can confidently achieve complete and accurate structural elucidation of this and related compounds, facilitating progress in drug discovery and chemical development.

References

  • New Journal of Chemistry. Supplementary data. Available from: [Link]

  • Nanalysis. (2019, September 03). Two solvents, two different spectra - Aromatic Solvent Induced Shifts. Available from: [Link]

  • Chavelas-Hernández, L., et al. (2019, December 09). A New Approach Using Aromatic-Solvent-Induced Shifts in NMR Spectroscopy to Analyze β-Lactams. Georgian National Academy of Sciences. Available from: [Link]

  • Ismael, S., AL-Mashal, F., & Saeed, B. Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3. Available from: [Link]

  • University of Regensburg. Chemical shifts. Available from: [Link]

  • University of Durham. (Br) Bromine NMR. Available from: [Link]

  • Barker, G., et al. Enantioselective, Palladium-Catalyzed α-Arylation of N-Boc Pyrrolidine: In Situ React IR Spectroscopy Monitoring, Scope and Syn. ACS Publications. Available from: [Link]

  • Matsuo, T., & Shosenji, H. (1967). Studies of the solvent effect on the chemical shifts in n.m.r. spectroscopy. II. Solutions of succinic anhydride, maleic anhydride, and their N-substituted imides. Canadian Journal of Chemistry, 45(15), 1829-1835. Available from: [Link]

  • PubChem. 3-bromo-1-(4-bromophenyl)pyrrolidin-2-one. National Center for Biotechnology Information. Available from: [Link]

  • Royal Society of Chemistry. Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. Available from: [Link]

  • Zarea, A., et al. (2017). 15N-, 13C- and 1H-NMR Spectroscopy Characterization and Growth Inhibitory Potency of a Combi-Molecule Synthesized by Acetylation of an Unstable Monoalkyltriazene. Molecules, 22(7), 1198. Available from: [Link]

  • ACG Publications. Records of Natural Products-SI. Available from: [Link]

  • Chemistry LibreTexts. (2023, January 29). NMR - Interpretation. Available from: [Link]

  • ResearchGate. (2025, August 09). Synthesis and 1H NMR spectra of some 1‐aryl‐2,5‐pyrrolidinediones. Available from: [Link]

  • AZoOptics. (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Available from: [Link]

  • Thanigaimani, K., et al. (2019). A new chalcone structure of (E)-1-(4-Bromophenyl)-3-(napthalen-2-yl)prop-2-en-1-one: Synthesis, structural characterizations, quantum chemical investigations and biological evaluations. Chemical Data Collections, 24, 100287. Available from: [Link]

  • JEOL. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). Available from: [Link]

  • Napolitano, J. G., et al. (2011). On the Configuration of Five‐Membered Rings: A Spin–Spin Coupling Constant Approach. Chemistry – A European Journal, 17(23), 6338–6347. Available from: [Link]

  • PubChem. 3-bromo-1-(4-chlorophenyl)pyrrolidin-2-one. National Center for Biotechnology Information. Available from: [Link]

  • Chemistry Steps. (2020, January 31). NMR spectroscopy - An Easy Introduction. Available from: [Link]

  • Arshad, N., et al. (2018). Facile synthesis of N- (4-bromophenyl)-1- (3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction. Chemistry Central Journal, 12(1), 84. Available from: [Link]

  • MDPI. (2023, December 18). (Z)-1-Benzyl-5-(4-bromophenyl)-5-hydroxy-4-(2-oxomorpholin-3-ylidene)pyrrolidine-2,3-dione. Available from: [Link]

  • Sychrovský, V., et al. (2005). A Complete Set of NMR Chemical Shifts and Spin-Spin Coupling Constants for L-Alanyl-L-alanine Zwitterion and Analysis of Its Conformation in Solution. Journal of the American Chemical Society, 127(48), 17079–17089. Available from: [Link]

  • Chemistry LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons. Available from: [Link]

  • Kwan, E. E. (2012, January 31). Lecture 3: Coupling Constants. Harvard University. Available from: [Link]

Sources

Technical Guide: Safety Data Sheet (SDS) Architecture and Operational Handling of Brominated Lactams

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Brominated lactams—specifically


-bromo-

-lactams and their

-/

-analogues—occupy a critical yet hazardous niche in pharmaceutical synthesis. They serve as essential scaffolds for antibiotic development (e.g., carbapenems, monobactams) and as precursors in Reformatsky-type functionalizations. However, their utility is counterbalanced by a dual-hazard profile: they combine the potent electrophilicity of

-halo carbonyls with the immunogenic sensitization potential of the lactam ring.

In a drug development context, researchers often handle novel derivatives lacking established Safety Data Sheets (SDS). This guide provides a framework for predictive hazard profiling and a self-validating handling protocol to ensure safety in the absence of compound-specific regulatory data.

Part 1: The Chemical Hazard Profile (Mechanism of Action)

To safely handle these compounds, one must understand the causality of their toxicity.[1] The hazard is not merely "irritation"; it is a specific biochemical reactivity.

The Alkylation-Sensitization Nexus

Brominated lactams are "double-barreled" electrophiles.

  • The

    
    -Bromo Motif:  The carbon adjacent to the carbonyl is highly electrophilic. It can alkylate DNA (genotoxicity) or cysteine residues in proteins (cytotoxicity) via nucleophilic substitution (
    
    
    
    ).
  • The Lactam Ring: The cyclic amide is under ring strain (especially in

    
    -lactams). Nucleophilic attack by serum proteins (e.g., lysine residues) opens the ring, covalently binding the drug to the protein. This forms a hapten-carrier complex , the primary trigger for IgE-mediated anaphylaxis and T-cell mediated contact dermatitis.
    
Visualization: The Haptenization Pathway

The following diagram illustrates how brominated lactams bypass standard metabolic detoxification to trigger an immune response.

Haptenization Compound Brominated Lactam (Electrophile) Complex Hapten-Carrier Complex Compound->Complex Acylation (Ring Opening) or Alkylation (Br displacement) Protein Endogenous Protein (Nucleophile: -NH2, -SH) Protein->Complex Immune Immune Recognition (MHC Class II) Complex->Immune Antigen Processing Response Sensitization / Anaphylaxis (IgE / T-Cell) Immune->Response Cascade Activation

Caption: Mechanism of protein haptenization by brominated lactams, leading to sensitization.

Part 2: Interpreting and Authoring the SDS (R&D Context)

When working with novel brominated lactams, commercial SDSs may be unavailable. You must treat the compound as a Category 1 Sensitizer and Category 1B Skin Corrosive by default until proven otherwise.

Critical GHS Classifications (Section 2)

If you are generating an internal SDS or risk assessment, the following classifications are mandatory for this chemical class based on Structure-Activity Relationship (SAR).

Hazard ClassCategoryHazard Statement (H-Code)Justification
Skin Sensitization Cat 1AH317 : May cause an allergic skin reaction.[2]High reactivity of lactam ring with skin proteins.
Skin Corr./Irrit. Cat 1BH314 : Causes severe skin burns and eye damage.[2][3]

-Bromo carbonyls are potent alkylating agents.
Resp. Sensitization Cat 1H334 : May cause allergy/asthma symptoms if inhaled.[4]Inhalation of dust/aerosol can trigger respiratory anaphylaxis.
Acute Tox.[2][3][4][5] (Oral) Cat 4H302 : Harmful if swallowed.[2][5][6]General toxicity of halogenated organics.
Stability & Reactivity (Section 10)
  • Conditions to Avoid: Light (UV) and Moisture.

    • Reasoning: The C-Br bond has a dissociation energy of ~280 kJ/mol, making it susceptible to homolytic cleavage by UV light, generating radical species. The lactam ring is susceptible to hydrolysis, which is catalyzed by trace acids formed from bromide degradation.

  • Incompatible Materials: Strong bases (rapid hydrolysis/polymerization), nucleophiles (amines, thiols).

Part 3: Operational Handling Protocol (Self-Validating)

This protocol uses a "Zero-Exposure, Self-Validating" approach. "Self-validating" means the workflow includes steps that physically confirm safety (e.g., colorimetric checks) before the operator proceeds.

The "Red-Light" Weighing Rule

Because of the photolytic instability of the C-Br bond, all solid handling should occur under amber light or in a room with UV-filtered lighting.

The Workflow

PPE Requirements: Double nitrile gloves (0.11mm min), Tyvek lab coat (sleeve covers recommended), and P3/N99 respiratory protection if handling solids outside a glovebox.

HandlingWorkflow Start Start: Solid Handling Weigh Weigh in Fume Hood (Static-Free Spatula) Start->Weigh Solubilize Immediate Solubilization (DCM or THF) Weigh->Solubilize Minimize dust Check1 Validation: Is container sealed & wiped? Solubilize->Check1 Check1->Solubilize No (Clean ext.) Transport Transport to Reaction Vessel (Secondary Containment) Check1->Transport Yes Reaction Reaction Execution Transport->Reaction Quench Chemical Quench (e.g., Na2SO3 or Amine) Reaction->Quench Check2 Validation: TLC/LCMS (Confirm consumption) Quench->Check2 Check2->Quench SM persists Disposal Waste Disposal (Halogenated Stream) Check2->Disposal No SM detected

Caption: Self-validating workflow for handling brominated lactams. SM = Starting Material.

Decontamination and Quenching

Never dispose of active brominated lactams directly.

  • Quenching Agent: Treat waste or glassware with a 10% aqueous solution of sodium sulfite (

    
    )  (to reduce active bromine species) mixed with 1M NaOH  (to hydrolyze the lactam ring).
    
  • Validation: Check pH > 12. Allow to stand for 1 hour. Run a TLC of the waste supernatant to ensure the starting material spot has disappeared before pouring into the halogenated waste drum.

Part 4: Emergency Response

Skin Contact (The "Speed" Factor)

Standard washing is insufficient due to the alkylating nature.

  • Immediate Action: Drench with water immediately.[1][3] Do not wipe (wiping drives the alkylator deeper).

  • Soap: Use a polyethylene glycol (PEG)-based cleanser if available, or copious soap/water.

  • Medical: Seek evaluation for potential sensitization. Note the compound class to the physician (potential for delayed hypersensitivity).

Spills
  • Isolate: Evacuate the immediate area (respiratory risk).

  • Neutralize: Cover spill with a mixture of sand and soda ash (

    
    ).
    
  • Clean: Do not use acetone (can increase skin permeation if residue remains). Use soapy water.[4]

References

  • National Institutes of Health (NIH). Beta-Lactam potentiators to re-sensitize resistant pathogens: Discovery, development, clinical use and the way forward. (2021). Retrieved from [Link]

  • Association of the Scientific Medical Societies in Germany (AWMF). Guideline on diagnostic procedures for suspected hypersensitivity to beta-lactam antibiotics. (2023).[5][6][7] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. (2012). Retrieved from [Link]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. (2015).[1][6][8] Retrieved from [Link]

Sources

Thermodynamic Stability & Degradation Profiling: 3-Bromo-1-(4-bromophenyl)pyrrolidin-2-one

[1]

Executive Summary: The Stability Paradox

3-Bromo-1-(4-bromophenyl)pyrrolidin-2-one (CAS: 40557-20-8) represents a critical structural motif in the synthesis of Factor Xa inhibitors and other anticoagulant pharmacophores.[1] While the pyrrolidinone core offers a rigid scaffold for receptor binding, the C3-bromo substituent introduces a "stability paradox." It is synthetically versatile (allowing nucleophilic substitution) but thermodynamically labile, prone to spontaneous dehydrohalogenation and hydrolysis.

This guide moves beyond basic safety data sheets to analyze the thermodynamic driving forces governing the degradation of this molecule.[1] We provide a mechanistic breakdown of its instability and a self-validating protocol for establishing its degradation profile in a drug development context.

Molecular Architecture & Reactivity Hotspots[1]

To understand the thermodynamic stability, we must first map the electronic and steric pressures within the molecule.

FeatureStructural LocusThermodynamic Implication
Electrophilic Center C3-Bromine (α-halo carbonyl)High energy bond.[1] The electron-withdrawing carbonyl makes the C3-proton acidic (

), facilitating enolization and elimination.[1]
Conjugation Bridge N-Aryl BondThe lone pair on Nitrogen is delocalized into both the carbonyl and the phenyl ring.[1] This reduces the basicity of the nitrogen but stabilizes the lactam bond against hydrolysis relative to N-alkyl analogs.[1]
Leaving Group BromineBromide (

) is a good leaving group.[1] In the presence of base or heat, it drives the system toward the lower-energy conjugated alkene (elimination).[1]

Thermodynamic Degradation Pathways

The degradation of 3-Bromo-1-(4-bromophenyl)pyrrolidin-2-one is not random; it follows specific pathways driven by the minimization of Gibbs Free Energy (

1
Pathway A: Dehydrobromination (The Dominant Vector)

The most thermodynamically favorable degradation route is the elimination of hydrogen bromide (HBr) to form 1-(4-bromophenyl)-1,5-dihydro-2H-pyrrol-2-one .[1]

  • Driving Force: Formation of a conjugated

    
    -system.[1] The new C=C double bond conjugates with the carbonyl group, significantly lowering the enthalpy of the system.
    
  • Mechanism: E2 or E1cb elimination.[1] The C3 proton is removed by a base (or solvent), and the bromide leaves, creating the double bond.

Pathway B: Lactam Hydrolysis

While 5-membered lactams are kinetically stable, thermodynamic equilibrium favors ring opening in the presence of strong acids or bases and water.[1]

  • Product: 2-bromo-4-((4-bromophenyl)amino)butanoic acid (or its salt).[1]

  • Driving Force: Relief of torsional strain, although 5-membered rings have low strain.[1] This pathway is usually secondary to elimination unless the pH is extreme.[1]

Pathway C: Radical Debromination (Photolytic)

Aryl bromides are susceptible to homolytic cleavage under UV light.[1]

  • Mechanism: The C-Br bond on the phenyl ring (Bond Dissociation Energy

    
     kcal/mol) can cleave, generating a phenyl radical which abstracts a proton from the solvent.[1]
    
  • Result: Formation of des-bromo impurities, which are often difficult to separate chromatographically.[1]

Visualizing the Degradation Network

The following diagram illustrates the causal relationships and intermediates in the degradation cascade.

DegradationPathwayscluster_conditionsStress ConditionsParentParent Molecule3-Bromo-1-(4-bromophenyl)pyrrolidin-2-oneEliminationElimination Product(Unsaturated Lactam)Thermodynamically FavoredParent->EliminationDehydrohalogenation(-HBr, Heat/Base)HydrolysisHydrolysis Product(Ring Open Acid)Parent->HydrolysisNucleophilic Attack(+H2O, Acid/Base)RadicalPhotolytic Product(Debrominated)Parent->RadicalHomolytic Cleavage(hv, UV Light)

Figure 1: Mechanistic degradation map showing the three primary thermodynamic sinks for the parent molecule.

Experimental Validation Protocol

To quantify these theoretical risks, a Forced Degradation Study (Stress Testing) is required.[1] This protocol is designed to be self-validating: if the mass balance (assay + impurities) does not close, the method detects its own failure (e.g., non-chromatographic volatile species).

Stress Testing Matrix[1]

Perform these experiments at a concentration of 1 mg/mL in Acetonitrile/Water.

StressorConditionTarget DegradationMechanistic Insight
Thermal

for 7 days
5-20%Assesses pure thermodynamic elimination rates (Pathway A).[1]
Hydrolytic (Acid) 0.1 N HCl,

, 24h
5-20%Probes lactam stability vs. leaving group stability.[1]
Hydrolytic (Base) 0.1 N NaOH, RT, 4h5-20%Critical: Base rapidly accelerates elimination (E2) over hydrolysis.[1] Expect rapid formation of the unsaturated lactam.
Oxidative 3%

, RT, 24h
5-20%Checks for N-oxide formation or ring oxidation.[1]
Photic 1.2 million lux hoursN/AValidates sensitivity of the aryl-bromide bond (Pathway C).[1]
Analytical Method (HPLC-UV/MS)

Do not rely solely on UV.[1] The elimination product has a significantly different extinction coefficient due to conjugation.[1]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus),

    
    , 
    
    
    .[1]
  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV at 254 nm (aromatic) and MS (ESI+).[1]

  • Self-Validation Check: Calculate the Relative Response Factor (RRF) of the elimination product. Because it is conjugated, it will absorb more strongly than the parent. If you assume RRF=1, you will overestimate degradation.[1]

Storage & Handling Strategy

Based on the thermodynamic profile derived above, the following storage controls are mandatory to arrest the transition to lower-energy states:

  • Exclusion of Base: Even weak bases (like glass surface alkalinity) can catalyze the elimination of HBr.[1] Use silylated glass or high-density polyethylene (HDPE) containers.

  • Photon Shielding: Amber glassware is non-negotiable due to the aryl-bromide lability.[1]

  • Low Temperature: Store at

    
    . The elimination reaction has a high activation energy (
    
    
    ); lowering temperature kinetically traps the molecule in its metastable state.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 10103471, 3-Bromopyrrolidin-2-one (Analogous Core).[1] Retrieved from [Link]

  • International Conference on Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[1] Retrieved from [Link]

  • Organic Chemistry Portal. Synthesis and Reactivity of alpha-Bromoketones and Lactams. Retrieved from [Link]

A Comprehensive Technical Guide to the Structural Elucidation of 3-Bromo-1-(4-bromophenyl)pyrrolidin-2-one: An Integrated Crystallographic and Computational Approach

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals.

This technical guide outlines a robust, multi-faceted strategy for the definitive structural characterization of 3-Bromo-1-(4-bromophenyl)pyrrolidin-2-one. As of the latest literature review, a published crystal structure for this specific molecule is not available, presenting a unique opportunity for novel research.[1] This document, therefore, serves as both a forward-looking experimental blueprint and a repository of established best practices, drawing upon analogous structures and state-of-the-art methodologies.

The pyrrolidinone core is a privileged scaffold in medicinal chemistry, and understanding the precise three-dimensional arrangement of its derivatives is paramount for structure-activity relationship (SAR) studies and rational drug design.[2] The introduction of bromine atoms at the 3-position of the pyrrolidinone ring and the 4-position of the N-phenyl substituent is expected to significantly influence the molecule's electronic properties, crystal packing, and intermolecular interactions. This guide provides the in-depth, field-proven insights necessary to fully elucidate these structural nuances.

Part 1: Synthesis and Crystallization: The Foundation of Structural Analysis

The journey to a high-resolution crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals. The choices made in this initial phase are critical and directly impact the quality of the final structural model.

Proposed Synthetic Pathway

A plausible synthetic route to 3-Bromo-1-(4-bromophenyl)pyrrolidin-2-one would involve the bromination of a suitable precursor. A logical starting material is 1-(4-bromophenyl)pyrrolidin-2-one.[3][4] The synthesis can be envisioned as a two-step process:

  • Synthesis of 1-(4-bromophenyl)pyrrolidin-2-one: This can be achieved through a Buchwald-Hartwig amination or an Ullmann condensation between 4-bromoaniline and γ-butyrolactone.

  • α-Bromination of the Pyrrolidinone Ring: The selective bromination at the 3-position can be accomplished using a brominating agent such as N-Bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN) or an acid catalyst.

A detailed experimental protocol for this proposed synthesis is provided below.

Experimental Protocol: Synthesis

Step 1: Synthesis of 1-(4-bromophenyl)pyrrolidin-2-one

  • To a solution of 4-bromoaniline (1.0 eq) in a suitable solvent (e.g., toluene or dioxane), add γ-butyrolactone (1.2 eq), a palladium catalyst (e.g., Pd2(dba)3, 2 mol%), and a suitable ligand (e.g., Xantphos, 4 mol%).

  • Add a base (e.g., Cs2CO3, 2.0 eq) and reflux the mixture under an inert atmosphere (N2 or Ar) for 12-24 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture, filter through celite, and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 1-(4-bromophenyl)pyrrolidin-2-one.

Step 2: Synthesis of 3-Bromo-1-(4-bromophenyl)pyrrolidin-2-one

  • Dissolve 1-(4-bromophenyl)pyrrolidin-2-one (1.0 eq) in a suitable solvent (e.g., CCl4 or CH2Cl2).

  • Add N-Bromosuccinimide (1.1 eq) and a catalytic amount of a radical initiator (e.g., AIBN) or an acid catalyst (e.g., p-toluenesulfonic acid).

  • Reflux the mixture and monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture, wash with an aqueous solution of Na2S2O3 and brine, and dry the organic layer over Na2SO4.

  • Concentrate the organic layer under reduced pressure and purify the crude product by recrystallization or column chromatography to yield the title compound.

Crystallization: The Art and Science of Single Crystal Growth

The growth of single crystals suitable for X-ray diffraction is often the most challenging step. A variety of techniques should be employed to find the optimal crystallization conditions.

Recommended Crystallization Techniques:

  • Slow Evaporation: Dissolve the purified compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) and allow the solvent to evaporate slowly in a loosely capped vial.

  • Vapor Diffusion (Liquid-Liquid): Create a saturated solution of the compound in a good solvent and place it in a sealed container with a larger volume of a poor solvent (an "anti-solvent"). The slow diffusion of the anti-solvent into the solution can induce crystallization.

  • Cooling: Prepare a saturated solution of the compound at an elevated temperature and allow it to cool slowly to room temperature or below.

Part 2: X-ray Crystallography: Unveiling the Molecular Architecture

Once suitable single crystals are obtained, X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule.

Data Collection and Processing

A high-quality single crystal should be mounted on a goniometer and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion. Data collection is performed using a modern diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).[5]

Key Data Collection Parameters:

  • Crystal System and Space Group: Determined from the diffraction pattern.

  • Unit Cell Dimensions: The dimensions of the repeating unit of the crystal lattice.

  • Resolution: A measure of the level of detail in the electron density map.

The collected diffraction data are then processed, which involves integration of the reflection intensities, correction for experimental factors (e.g., absorption), and merging of equivalent reflections.

Structure Solution and Refinement

The processed data are used to solve the crystal structure, typically using direct methods or Patterson methods. This initial solution provides a rough model of the molecule's structure. The model is then refined using full-matrix least-squares methods to improve the agreement between the calculated and observed diffraction data.[6]

Refinement involves adjusting:

  • Atomic coordinates

  • Anisotropic displacement parameters (describing the thermal motion of atoms)

  • Occupancies (if there is disorder)

The quality of the final refined structure is assessed using metrics such as the R-factor and the goodness-of-fit.

Data Presentation

The crystallographic data should be summarized in a standardized table. While experimental data for the title compound is not yet available, a template for such a table is provided below, with placeholder values.

Parameter Value (Hypothetical)
Chemical FormulaC10H9Br2NO
Formula Weight318.99
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)10.5
b (Å)8.2
c (Å)14.3
β (°)98.5
Volume (ų)1215
Z4
Calculated Density (g/cm³)1.74
Absorption Coefficient (mm⁻¹)6.5
F(000)624
Crystal Size (mm³)0.2 x 0.15 x 0.1
θ range for data collection (°)2.0 to 28.0
Reflections collected10500
Independent reflections2800 [R(int) = 0.04]
Final R indices [I > 2σ(I)]R1 = 0.035, wR2 = 0.085
R indices (all data)R1 = 0.045, wR2 = 0.090
Goodness-of-fit on F²1.05

Part 3: Molecular Geometry and Intermolecular Interactions: From Structure to Function

The refined crystal structure provides a wealth of information about the molecule's geometry, conformation, and how it interacts with its neighbors in the solid state.

Analysis of Molecular Geometry

Key geometric parameters to be analyzed include:

  • Bond Lengths and Angles: These should be compared to standard values and to those of structurally related compounds.

  • Torsion Angles: These describe the conformation of the molecule, particularly the puckering of the pyrrolidinone ring and the relative orientation of the phenyl ring. The pyrrolidinone ring is expected to adopt a twisted or envelope conformation.[7][8]

  • Planarity: The planarity of the phenyl ring and the amide group should be assessed.

Supramolecular Assembly and Intermolecular Interactions

The crystal packing is governed by a network of intermolecular interactions. For 3-Bromo-1-(4-bromophenyl)pyrrolidin-2-one, the following interactions are anticipated to be significant:

  • Hydrogen Bonding: While there are no classic hydrogen bond donors, weak C-H···O hydrogen bonds involving the carbonyl oxygen are likely.[9][10]

  • Halogen Bonding: The bromine atoms can act as halogen bond donors, interacting with the carbonyl oxygen or the π-system of the phenyl ring of neighboring molecules.

  • π-π Stacking: The bromophenyl rings may engage in π-π stacking interactions.

  • van der Waals Forces: These ubiquitous forces will also contribute to the overall crystal packing.

A detailed analysis of these interactions can be performed using software such as Mercury, and a Hirshfeld surface analysis can provide a quantitative breakdown of the different types of intermolecular contacts.[7][10]

Part 4: Computational Modeling: A Powerful Complement to Experimental Data

In the absence of experimental data, and as a valuable tool for corroboration, computational modeling can provide significant insights into the molecular geometry and electronic properties of 3-Bromo-1-(4-bromophenyl)pyrrolidin-2-one.

Density Functional Theory (DFT) Calculations

DFT calculations can be used to:

  • Optimize the Molecular Geometry: This provides a theoretical model of the molecule's structure in the gas phase, which can be compared to the experimental crystal structure.

  • Calculate Vibrational Frequencies: These can be compared to experimental IR and Raman spectra to confirm the structure.

  • Determine Electronic Properties: Molecular orbital energies (HOMO and LUMO), electrostatic potential maps, and Mulliken charge distributions can be calculated to understand the molecule's reactivity and intermolecular interaction potential.

Recommended DFT Methodology:

  • Functional: B3LYP or M06-2X

  • Basis Set: 6-311++G(d,p) or a larger basis set for higher accuracy.

Part 5: Visualizations and Workflows

Clear visualizations are essential for understanding complex structural information.

Experimental and Analytical Workflow

G cluster_synthesis Synthesis & Crystallization cluster_xray X-ray Crystallography cluster_comp Computational Modeling A Synthesis of Precursor (1-(4-bromophenyl)pyrrolidin-2-one) B α-Bromination A->B C Purification B->C D Single Crystal Growth C->D E Data Collection D->E F Structure Solution E->F G Structure Refinement F->G H Structural Analysis G->H L Comprehensive Structural Report H->L I DFT Geometry Optimization J Frequency Calculation I->J K Electronic Property Analysis I->K K->L

Caption: Integrated workflow for the structural elucidation of 3-Bromo-1-(4-bromophenyl)pyrrolidin-2-one.

Molecular Structure with Key Interactions

Sources

Methodological & Application

synthesis protocol for 3-Bromo-1-(4-bromophenyl)pyrrolidin-2-one from 4-bromoaniline

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Synthesis Protocol

Topic: High-Yield Synthesis of 3-Bromo-1-(4-bromophenyl)pyrrolidin-2-one from 4-Bromoaniline

Abstract

This application note provides a comprehensive, two-step protocol for the synthesis of 3-Bromo-1-(4-bromophenyl)pyrrolidin-2-one, a valuable building block in medicinal chemistry and materials science. The synthesis commences with a copper-catalyzed N-arylation of 2-pyrrolidinone with 4-bromoaniline to yield the intermediate, 1-(4-bromophenyl)pyrrolidin-2-one. This is followed by a selective free-radical bromination at the C3 position of the pyrrolidinone ring using N-Bromosuccinimide (NBS). This guide offers detailed, step-by-step instructions, mechanistic insights, characterization data, and troubleshooting advice tailored for researchers in organic synthesis and drug development.

Introduction: Significance of N-Aryl Pyrrolidinones

The N-aryl pyrrolidinone scaffold is a privileged structure in modern pharmacology and chemical synthesis. Its derivatives are known to exhibit a wide range of biological activities, including anti-cancer, anti-hypoxic, and neuroprotective properties. The specific molecule, 3-Bromo-1-(4-bromophenyl)pyrrolidin-2-one, incorporates two reactive bromine sites, making it a highly versatile intermediate for further functionalization through cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) at the phenyl ring and nucleophilic substitution at the pyrrolidinone ring. This dual reactivity allows for the construction of complex molecular architectures from a single, accessible precursor.

This protocol details a reliable and scalable synthesis route designed to provide high yields and purity, addressing the need for robust methods in both academic and industrial research settings.

Overall Synthetic Scheme

The synthesis is performed in two distinct stages:

Step 1: N-Arylation (Ullmann Condensation)

4-Bromoaniline + 2-Pyrrolidinone → 1-(4-bromophenyl)pyrrolidin-2-one

Step 2: α-Bromination of the Lactam

1-(4-bromophenyl)pyrrolidin-2-one → 3-Bromo-1-(4-bromophenyl)pyrrolidin-2-one

Experimental Workflow Diagram

The following diagram illustrates the complete workflow from starting materials to the purified final product.

Synthesis_Workflow cluster_step1 Part 1: N-Arylation cluster_step2 Part 2: α-Bromination reagents1 4-Bromoaniline 2-Pyrrolidinone CuI, Ligand, Base reaction1 Ullmann Condensation (e.g., Dioxane, 110°C) reagents1->reaction1 Add & Heat workup1 Aqueous Workup & Extraction reaction1->workup1 Cool & Quench purify1 Column Chromatography or Recrystallization workup1->purify1 Crude Product product1 Intermediate: 1-(4-bromophenyl)pyrrolidin-2-one purify1->product1 Purified reagents2 NBS AIBN (initiator) product1->reagents2 Input for Step 2 reaction2 Radical Bromination (e.g., CCl4, Reflux) reagents2->reaction2 Add & Heat workup2 Filtration & Solvent Removal reaction2->workup2 Cool & Filter purify2 Recrystallization workup2->purify2 Crude Product product2 Final Product: 3-Bromo-1-(4-bromophenyl)pyrrolidin-2-one purify2->product2 Purified Bromination_Mechanism cluster_initiation Initiation cluster_propagation Propagation AIBN AIBN 2 R• + N2 2 R• + N2 AIBN->2 R• + N2 Δ (Heat) R• + NBS R• + NBS R-H + Br• R-H + Br• R• + NBS->R-H + Br• Substrate-H + Br• Substrate-H + Br• Substrate• + HBr Substrate• + HBr Substrate-H + Br•->Substrate• + HBr Substrate• + NBS Substrate• + NBS Product-Br + Succinimidyl• Product-Br + Succinimidyl• Substrate• + NBS->Product-Br + Succinimidyl• Succinimidyl• + HBr Succinimidyl• + HBr Succinimide + Br• Succinimide + Br• Succinimidyl• + HBr->Succinimide + Br• Product-Br Product-Br

Troubleshooting & Optimization

Technical Support Center: Purification of 3-Bromo-1-(4-bromophenyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PUR-LCT-3BR-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open Subject: Recrystallization Protocol & Troubleshooting for Alpha-Halo Lactams

Executive Summary

You are attempting to purify 3-Bromo-1-(4-bromophenyl)pyrrolidin-2-one . This molecule presents a specific set of challenges due to the


-bromo lactam  motif. Unlike simple amides, this compound is chemically active; the C3-bromine is susceptible to elimination (forming the 

-unsaturated lactam) or nucleophilic displacement.

This guide prioritizes thermal stability and phase control to prevent the common "oiling out" phenomenon associated with


-aryl lactams.

Part 1: Solvent System Selection (The Thermodynamics)

The success of your recrystallization depends on balancing polarity. Your molecule has a lipophilic domain (the dibromo-aryl system) and a polar domain (the lactam).

Recommended Solvent Systems
System ClassSolvents (Ratio v/v)SuitabilityNotes
Primary (Protic) Ethanol (95%) or IPA High Best for removing inorganic salts (if coming from bromination). Warning: Prolonged boiling may cause solvolysis.
Binary (Standard) EtOAc / Hexanes (1:3 to 1:5)High Excellent for removing non-polar tars. Safer for thermal stability.
Binary (Polar) DCM / Hexanes Medium Use only if solubility in EtOAc is too low. Requires careful evaporation (DCM boils low).
Alternative Butanone / Methanol Specific Cited in patent literature for related ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

-aryl-pyrrolidines [1].
Solubility Profile Prediction
  • Water: Insoluble (Product will crash out immediately, likely as an oil).

  • Diethyl Ether: Moderate solubility.

  • Chloroform/DCM: High solubility.

Part 2: The Recrystallization Protocol

Safety Warning: This compound is an alkylating agent. Wear double nitrile gloves and work in a fume hood.

Step-by-Step Methodology
  • Dissolution (The "Minimum Hot" Rule):

    • Place crude solid in an Erlenmeyer flask.

    • Add Ethyl Acetate (EtOAc) slowly while heating to 60°C (do not exceed 70°C to prevent HBr elimination).

    • Scientist's Note: If the solid contains inorganic salts (e.g., NaBr from synthesis), they will not dissolve. This is normal.

  • Hot Filtration (Crucial Step):

    • If insoluble particles remain (salts/polymerized tars), filter the hot solution through a pre-warmed glass funnel with a fluted filter paper.

    • Why? Nucleation sites on dust/salts cause premature precipitation of impurities.

  • The Anti-Solvent Addition (For Binary Systems):

    • Keep the EtOAc solution warm. Slowly add Hexanes (or Heptane) dropwise.

    • Stop immediately when a persistent cloudiness (turbidity) appears.

    • Add 1-2 drops of EtOAc to clear the solution back to transparency.

  • Controlled Cooling:

    • Wrap the flask in a towel or place it in a Dewar flask to cool to room temperature over 2-3 hours.

    • Do not plunge into an ice bath immediately. Rapid cooling induces "oiling out" (Liquid-Liquid Phase Separation).

  • Collection:

    • Filter crystals via vacuum filtration (Buchner funnel).

    • Wash with cold Hexanes.

    • Dry under high vacuum (< 40°C).

Part 3: Troubleshooting (FAQ)

Q1: My product is "oiling out" (forming a sticky gum instead of crystals). Why?

A: This is the most common issue with


-aryl lactams. It occurs when the compound's melting point is depressed by impurities to below the boiling point of your solvent, or when the solution enters a metastable "Liquid-Liquid Phase Separation" (LLPS) region.

The Fix:

  • Re-heat the mixture until the oil dissolves.

  • Seed it: Add a tiny crystal of pure product (if available) or scratch the glass wall with a rod at the air-liquid interface.[1]

  • Slow down: Insulate the flask more heavily.

  • Change Solvent: Switch to Ethanol/Water . Dissolve in warm Ethanol, add water until turbid, then cool. The higher polarity difference sometimes forces a lattice structure over an oil.

Q2: The crystals are turning yellow/brown upon drying.

A: This indicates dehydrohalogenation . You are losing HBr to form the unsaturated byproduct (1-(4-bromophenyl)-1,5-dihydro-2H-pyrrol-2-one).

  • Cause: Excessive heating during recrystallization or acidic residues.

  • Fix: Add a trace amount of solid

    
     during the dissolution step to neutralize trace acid, or keep the temperature below 50°C.
    
Q3: Low recovery yield (<50%).

A: The product is likely too soluble in the "good" solvent.

  • Fix: Analyze the mother liquor via TLC. If the spot is significant, concentrate the mother liquor and run a second "crop" of crystallization.[2] Note: The second crop is usually less pure.

Part 4: Impurity & Logic Visualization

Workflow: The Decision Matrix

RecrystallizationLogic Start Crude 3-Bromo-1-(4-bromophenyl)pyrrolidin-2-one SolventCheck Solubility Test (Small Scale) Start->SolventCheck Dissolve Dissolve in Hot Solvent (EtOAc or EtOH) SolventCheck->Dissolve Filter Hot Filtration (Remove Salts) Dissolve->Filter CloudPoint Add Anti-Solvent (Hexane/Water) Filter->CloudPoint Cooling Slow Cooling (RT -> 4°C) CloudPoint->Cooling Result Check State Cooling->Result Crystals Crystals Formed Filter & Dry Result->Crystals Solid Oil Oiling Out (LLPS) Result->Oil Liquid/Gum FixOil Remedy: 1. Re-heat 2. Add Seed Crystal 3. Increase Solvent Vol Oil->FixOil FixOil->Cooling Retry

Figure 1: Logic flow for the purification process, highlighting the critical intervention point for oiling out.[3]

Impurity Fate Mapping

ImpurityFate Crude Crude Mixture Salts Inorganic Salts (NaBr, KBr) Crude->Salts Elim Elimination Product (Unsaturated Lactam) Crude->Elim StartMat Unreacted Aniline Crude->StartMat Crystal Pure Crystal Lattice Crude->Crystal Desired Path HotFilt Hot Filtration Salts->HotFilt Removed as Solid MotherLiq Mother Liquor (Filtrate) Elim->MotherLiq Remains Dissolved StartMat->MotherLiq Remains Dissolved

Figure 2: Fate of common impurities during the recrystallization process. Note that elimination byproducts usually remain in the mother liquor due to higher solubility.

References

  • Process for the preparation of 3-aryl-3-hydroxypyrrolidines. (German Patent DE1144279B). Google Patents. Retrieved from (Demonstrates recrystallization of N-aryl-pyrrolidines using Butanone/Methanol and IPA systems).
  • Troubleshooting - Oiling Out. Chemistry LibreTexts. Retrieved from [Link]

  • Synthesis of N-aryl pyrollo-quinolines.Journal of Chemical and Pharmaceutical Research, 2012, 4(4):2071-2076.
  • PubChem Compound Summary: 3-Bromopyrrolidin-2-one. National Center for Biotechnology Information. Retrieved from [Link] (Physicochemical property baseline).

Sources

minimizing elimination side products in 3-Bromo-1-(4-bromophenyl)pyrrolidin-2-one reactions

Author: BenchChem Technical Support Team. Date: February 2026

The Mechanistic Landscape: Diagnosis & Causality

The Issue: Users reacting 3-Bromo-1-(4-bromophenyl)pyrrolidin-2-one (1) with nucleophiles (e.g., morpholine, azide, amines) frequently report high yields of the


-unsaturated lactam byproduct, 1-(4-bromophenyl)-1,5-dihydro-2H-pyrrol-2-one (3) .

The Root Cause: This is a classic competition between Bimolecular Nucleophilic Substitution (


)  and Bimolecular Elimination (

)
.

The 3-bromo-


-lactam scaffold presents a unique challenge:
  • Acidity of

    
    -Protons:  The C3-proton is acidified by the adjacent carbonyl and the electron-withdrawing bromine. However, the elimination usually involves the abstraction of the 
    
    
    
    -proton (at C4).
  • Ring Strain & Sterics: The 5-membered ring forces a semi-rigid conformation. If the nucleophile acts as a base (even a weak one) and steric hindrance prevents easy access to the antibonding orbital of the C-Br bond, the reagent will simply strip a proton from C4, leading to the thermodynamically stable conjugated alkene (elimination).

  • N-Aryl Effect: The 4-bromophenyl group on the nitrogen is electron-withdrawing. This pulls electron density from the ring, increasing the acidity of the ring protons and stabilizing the transition state for elimination.

Visualizing the Pathway Competition

The following diagram illustrates the bifurcation point where your reaction yield is lost.

ReactionPathways Start 3-Bromo-1-(4-bromophenyl) pyrrolidin-2-one TS_SN2 Transition State (SN2) Backside Attack Start->TS_SN2 Low Temp, Polar Aprotic Soft Nucleophile TS_E2 Transition State (E2) Proton Abstraction Start->TS_E2 High Temp, Strong Base Steric Hindrance Nu Nucleophile (Nu:) Nu->TS_SN2 Nu->TS_E2 Prod_Sub Target Product (3-Substituted Lactam) TS_SN2->Prod_Sub Prod_Elim Side Product (Unsaturated Lactam) TS_E2->Prod_Elim

Figure 1: Mechanistic bifurcation showing the competition between substitution (


) and elimination (

) pathways.

Troubleshooting Protocol: Variable Control

To suppress the formation of the unsaturated lactam, you must systematically control three variables: Basicity , Solvent Polarity , and Temperature .

Variable 1: Basicity vs. Nucleophilicity

The most common error is using a reagent that is too basic relative to its nucleophilicity.

Reagent ClassExampleRisk LevelRecommendation
Hard Bases NaOH, KOH, t-BuOKCRITICAL Avoid. These will almost exclusively drive E2 elimination due to high basicity and low softness.
Amines Morpholine, PiperidineHIGH These act as both base and nucleophile. If used in excess (as solvent), elimination increases. Use stoichiometric amounts (1.1 eq) with a non-nucleophilic scavenger.
Soft Nucleophiles NaN

, KSAc, Thiols
LOW Ideal for

. The low basicity prevents proton abstraction at C4.
Inorganic Buffers K

CO

, NaHCO

MODERATE Use K

CO

carefully. NaHCO

is preferred if a proton scavenger is needed, as it is less likely to deprotonate the lactam ring.
Variable 2: Solvent Selection

Solvent choice stabilizes specific transition states.

  • Avoid: Pure Ethanol/Methanol at reflux. While protic solvents can solvate the leaving group (Br-), high temperatures in alcohols often promote solvolysis/elimination.

  • Preferred: Acetonitrile (MeCN) or THF .

    • Why? MeCN is polar aprotic, supporting

      
       ionization without the extreme solvation of anions seen in DMSO/DMF, which can sometimes make bases "naked" and hyper-reactive (promoting E2).
      
  • Note on DMF/DMSO: These are excellent for

    
     but dangerous if your nucleophile is basic. If using DMF, keep temperature < 25°C .
    
Variable 3: Temperature

Elimination (


) has a higher activation energy than Substitution (

).
  • Rule of Thumb: Every 10°C increase generally doubles the reaction rate, but it disproportionately accelerates the elimination pathway in this specific scaffold.

  • Protocol: Start at 0°C . Warm to Room Temperature (RT) only if reaction monitoring (TLC/LCMS) shows no conversion after 2 hours. Never reflux unless necessary.

Optimized Experimental Protocol

Scenario: Synthesis of 1-(4-bromophenyl)-3-morpholinopyrrolidin-2-one (Common intermediate).

Standard (Flawed) Method:

  • Reagents: 3-Bromo-lactam + Excess Morpholine (5 eq).

  • Conditions: Reflux in Ethanol.

  • Result: ~40% Elimination product.

Optimized (Recommended) Method:

  • Preparation: Dissolve 1.0 eq of 3-Bromo-1-(4-bromophenyl)pyrrolidin-2-one in anhydrous Acetonitrile (MeCN) (0.1 M concentration).

  • Base Control: Add 1.1 eq of Morpholine (Nucleophile).[1]

  • Scavenger: Add 1.2 eq of Sodium Bicarbonate (NaHCO

    
    )  or Diisopropylethylamine (DIPEA) .
    
    • Scientist Note: DIPEA is bulky; it scavenges the HBr formed but is too sterically hindered to abstract the ring proton efficiently, minimizing E2.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to 20°C .

  • Monitoring: Check LCMS. If elimination product > 5%, cool back to 0°C and dilute the reaction mixture (dilution disfavors bimolecular elimination slightly more than substitution in some solvent cages).

Troubleshooting Decision Tree

Use this logic flow to diagnose your current failed batch.

TroubleshootingTree Start Issue: High % of Elimination Product CheckBase Is the Nucleophile also a Strong Base? (e.g., hydroxide, alkoxide) Start->CheckBase CheckTemp Is Reaction Temp > 40°C? CheckBase->CheckTemp No Action1 Switch to Soft Nucleophile (Azide/Thiol) or Buffer pH CheckBase->Action1 Yes CheckSolvent Is Solvent Protic (MeOH/EtOH)? CheckTemp->CheckSolvent No Action2 LOWER TEMP. Run at 0°C - RT CheckTemp->Action2 Yes CheckSolvent->Action2 No (Already Aprotic) Action3 Switch to Aprotic (MeCN, THF, DMF) CheckSolvent->Action3 Yes

Figure 2: Diagnostic decision tree for minimizing elimination side products.

Frequently Asked Questions (FAQ)

Q1: Can I use catalytic KI (Finkelstein conditions) to speed up the substitution?

  • Answer: Yes, this is an excellent strategy. Adding 10 mol% Potassium Iodide (KI) converts the alkyl bromide to an alkyl iodide in situ. The C-I bond is weaker and the Iodide is a better leaving group, accelerating the

    
     rate without significantly increasing the 
    
    
    
    rate. This allows you to run the reaction at lower temperatures.

Q2: I see the elimination product forming on the TLC plate during workup. Why?

  • Answer: The elimination might be happening during workup, not the reaction. If you quench with a strong basic aqueous solution (like 1M NaOH) while unreacted starting material remains, you will induce elimination in the separatory funnel.

  • Fix: Quench with saturated NH

    
    Cl or dilute acid to neutralize any excess base immediately.
    

Q3: Why is the N-(4-bromophenyl) group making this harder?

  • Answer: The phenyl ring acts as an electron sink (induction). This makes the protons on the lactam ring more acidic compared to a simple N-alkyl lactam. It stabilizes the developing negative charge in the transition state of the elimination reaction.

References

  • Mechanistic Competition: Master Organic Chemistry. Substitution vs Elimination Reactions. Retrieved from

  • Lactam Synthesis Context: World Journal of Pharmaceutical Sciences. Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)-one (Apixaban Intermediate). (Note: Analogous chemistry regarding morpholine addition to halo-lactams). Retrieved from

  • Elimination Product Characterization: National Institutes of Health (PMC). Crystal structure of 1-(4-bromophenyl)but-3-yn-1-one and related elimination byproducts. Retrieved from

  • pKa Data: Bordwell pKa Table (Acidity in DMSO). Retrieved from

Sources

Technical Support Center: Resolving Solubility Issues of 3-Bromo-1-(4-bromophenyl)pyrrolidin-2-one in Aqueous Media

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 3-Bromo-1-(4-bromophenyl)pyrrolidin-2-one. This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this compound. This guide provides a structured, question-and-answer-based approach to systematically troubleshoot and resolve these solubility issues, ensuring the integrity and reproducibility of your experiments.

Introduction: Understanding the Challenge

3-Bromo-1-(4-bromophenyl)pyrrolidin-2-one is a molecule characterized by a pyrrolidin-2-one core with two bromine substitutions on the phenyl rings. This structure confers significant hydrophobicity, leading to poor solubility in aqueous media. A high predicted LogP value of 2.9 further indicates its lipophilic nature, which is a primary driver of its low aqueous solubility[1][2]. Inadequate dissolution can lead to inaccurate results in biological assays, hinder formulation development, and ultimately impact the reliability of your research.

This guide will walk you through a logical progression of solubilization strategies, from simple co-solvent systems to more complex formulation approaches. Each section explains the scientific principles behind the method, provides step-by-step protocols, and offers expert insights to help you make informed decisions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I've just started working with 3-Bromo-1-(4-bromophenyl)pyrrolidin-2-one and it won't dissolve in my aqueous buffer. Where should I begin?

A1: Start with a Co-Solvent System.

For initial experiments and in vitro assays, using a water-miscible organic solvent (a co-solvent) is the most direct approach to increase the solubility of a hydrophobic compound.[3][4] Co-solvents work by reducing the polarity of the aqueous medium, thereby decreasing the interfacial tension between the solvent and the hydrophobic solute.[]

Recommended Starting Co-solvents:

  • Dimethyl Sulfoxide (DMSO): The most common starting point due to its strong solubilizing power for a wide range of compounds.

  • Ethanol: A less toxic alternative to DMSO, suitable for many cell-based assays.[4]

  • Polyethylene Glycol 400 (PEG 400): A non-volatile and less cytotoxic option.[]

Experimental Protocol: Preparing a Stock Solution with a Co-Solvent
  • Preparation of a High-Concentration Stock:

    • Weigh out a precise amount of 3-Bromo-1-(4-bromophenyl)pyrrolidin-2-one.

    • Add a minimal volume of your chosen co-solvent (e.g., DMSO) to completely dissolve the compound. Aim for a high concentration (e.g., 10-50 mM) to minimize the final percentage of the co-solvent in your working solution.

    • Gently vortex or sonicate if necessary to ensure complete dissolution.

  • Dilution into Aqueous Medium:

    • Serially dilute the stock solution into your aqueous buffer to achieve the desired final concentration.

    • Crucial Step: Add the stock solution to the buffer while vortexing the buffer. This rapid mixing helps to prevent the compound from precipitating out of the solution.

Troubleshooting Tip: If you observe precipitation upon dilution, it indicates that the final concentration of the co-solvent is insufficient to maintain the solubility of your compound. You may need to either decrease the final concentration of your compound or consider an alternative solubilization strategy.

Q2: My compound precipitates out of the co-solvent/buffer mixture, or the required co-solvent concentration is toxic to my cells. What is the next step?

A2: Employ Surfactants for Micellar Solubilization.

Surfactants are amphiphilic molecules that can form micelles in aqueous solutions above a certain concentration known as the Critical Micelle Concentration (CMC).[6] These micelles have a hydrophobic core and a hydrophilic shell. The hydrophobic 3-Bromo-1-(4-bromophenyl)pyrrolidin-2-one can be encapsulated within the hydrophobic core, effectively solubilizing it in the aqueous medium.[7][8]

Commonly Used Surfactants in Research:

SurfactantTypeTypical ConcentrationNotes
Polysorbate 20 (Tween® 20) Non-ionic0.01% - 0.1% (v/v)Widely used, generally low toxicity.
Polysorbate 80 (Tween® 80) Non-ionic0.01% - 0.1% (v/v)Similar to Tween 20, may be more effective for some compounds.[9]
Cremophor® EL Non-ionic0.01% - 0.1% (v/v)Effective solubilizer but has been associated with some biological side effects.[10]
Pluronic® F-68 Non-ionic0.02% - 0.2% (w/v)A block copolymer with good solubilizing capacity and low toxicity.[9]
Experimental Protocol: Solubilization using Surfactants
  • Prepare a Surfactant-Containing Buffer:

    • Add the desired concentration of the surfactant to your aqueous buffer.

    • Ensure the surfactant is fully dissolved. Gentle warming may be required for some surfactants.

  • Prepare the Compound Stock Solution:

    • Dissolve the 3-Bromo-1-(4-bromophenyl)pyrrolidin-2-one in a small amount of a suitable organic solvent (like ethanol or DMSO) to create a concentrated stock solution.

  • Dilution into Surfactant Solution:

    • While vortexing the surfactant-containing buffer, slowly add the compound's stock solution to reach the final desired concentration.

    • The surfactant micelles will encapsulate the compound as it is introduced into the aqueous environment.

Q3: I need a formulation for in vivo studies, and the use of co-solvents and surfactants is limited. Are there other options?

A3: Utilize Cyclodextrins to Form Inclusion Complexes.

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[11] They can encapsulate hydrophobic "guest" molecules, like 3-Bromo-1-(4-bromophenyl)pyrrolidin-2-one, within their cavity, forming a water-soluble "inclusion complex".[12][13] This method is widely used in pharmaceutical formulations to enhance the solubility and bioavailability of poorly soluble drugs.[14][15]

Recommended Cyclodextrins:

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD): Commonly used due to its high aqueous solubility and low toxicity.[16]

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD): Another highly soluble and safe option, often used in parenteral formulations.

Experimental Protocol: Preparation of a Cyclodextrin Inclusion Complex
  • Prepare the Cyclodextrin Solution:

    • Dissolve the chosen cyclodextrin (e.g., HP-β-CD) in your aqueous vehicle (e.g., saline) to the desired concentration (e.g., 10-40% w/v).

  • Add the Compound:

    • Add the powdered 3-Bromo-1-(4-bromophenyl)pyrrolidin-2-one directly to the cyclodextrin solution.

  • Facilitate Complexation:

    • Stir or shake the mixture at room temperature for 24-48 hours to allow for the formation of the inclusion complex.

    • Sonication can be used to expedite the process.

  • Remove Undissolved Compound:

    • After the incubation period, centrifuge the solution at high speed to pellet any undissolved compound.

    • Filter the supernatant through a 0.22 µm filter to obtain a clear, particle-free solution of the complex.

Visualization of Solubilization Strategies

Solubilization_Workflow start Start: Poorly Soluble 3-Bromo-1-(4-bromophenyl)pyrrolidin-2-one cosolvent Q1: Try Co-solvent System (e.g., DMSO, Ethanol) start->cosolvent Initial Approach success Solubilization Achieved cosolvent->success Success cosolext_fail Precipitation or Cell Toxicity cosolvent->cosolext_fail Failure surfactant Q2: Use Surfactants (e.g., Tween 80, Pluronic F-68) surfactant->success Success surfactant_fail Formulation constraints (e.g., in vivo use) surfactant->surfactant_fail Failure cyclodextrin Q3: Form Cyclodextrin Inclusion Complex (e.g., HP-β-CD) cyclodextrin->success Success cosolext_fail->surfactant Alternative surfactant_fail->cyclodextrin Advanced Approach

Caption: A troubleshooting workflow for solubilizing 3-Bromo-1-(4-bromophenyl)pyrrolidin-2-one.

Q4: Is pH adjustment a viable strategy for this compound?

A4: Unlikely to be effective.

The strategy of adjusting pH to improve solubility is primarily effective for ionizable compounds, i.e., those with acidic or basic functional groups.[17][18] By changing the pH of the solution, one can shift the equilibrium towards the more soluble ionized form of the drug. 3-Bromo-1-(4-bromophenyl)pyrrolidin-2-one is a neutral molecule lacking readily ionizable groups. Therefore, altering the pH of the aqueous medium is not expected to significantly impact its solubility.

Summary of Recommended Approaches
MethodMechanismAdvantagesDisadvantages
Co-solvents Reduces solvent polarity[3]Simple, quick for initial screening[17]Potential for cytotoxicity, precipitation upon dilution[19]
Surfactants Micellar encapsulation[7]High solubilizing capacity, can improve stability[20]Can interfere with some assays, potential for toxicity[6]
Cyclodextrins Inclusion complex formation[11]Low toxicity, suitable for in vivo use, enhances bioavailability[13]Higher cost, requires longer preparation time

Concluding Remarks

Resolving the solubility of poorly water-soluble compounds like 3-Bromo-1-(4-bromophenyl)pyrrolidin-2-one is a common yet critical challenge in research and development. A systematic approach, beginning with simple co-solvent systems and progressing to more sophisticated methods like surfactant or cyclodextrin formulations as needed, will enable you to obtain reliable and reproducible experimental results. Always consider the context of your experiment—whether it is a high-throughput screen, a cell-based assay, or an in vivo study—when selecting the most appropriate solubilization strategy.

This guide is intended to provide a strong foundation for your work. Should you continue to face challenges, further formulation development, such as creating solid dispersions or lipid-based delivery systems, may be necessary.[21][22]

References

  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010, October 1). American Pharmaceutical Review.
  • Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical and Chemical Analysis.
  • Techniques for Improving Solubility. (2022, November 15). International Journal of Medical Science and Dental Research.
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC.
  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applic
  • Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. PMC.
  • Innovative Formulation Strategies for Poorly Soluble Drugs. (2025, October 17). World Pharma Today.
  • Improvement in solubility of poor water-soluble drugs by solid dispersion. PMC.
  • Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability.
  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024, May 29). Hilaris Publisher.
  • Cosolvent. Wikipedia.
  • A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. (2021, May 31). Brieflands.
  • Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. (2025, July 20). MDPI.
  • Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly W
  • Drug Solubility: Importance and Enhancement Techniques. PMC.
  • Cyclodextrin Inclusion Compounds. CD Bioparticles.
  • New chromatographic insights on drug:cyclodextrin inclusion complexes and their potential use in drug delivery. (2022, November 16). Taylor & Francis.
  • Strategies for formulating and delivering poorly w
  • A recent overview of surfactant–drug interactions and their importance. (2023, June 12). RSC Publishing.
  • The Role of Surfactants in Solubilization of Poorly Soluble. (2024, December 19). JOCPR.
  • Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. (2020, December 7).
  • Hi, can anyone tell me how to dissolve a hydrophobic compound..? (2017, March 14).
  • pH Adjustment and Co-Solvent Optimiz
  • Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions.
  • Solubility enhancement techniques: A comprehensive review. (2023, March 13).
  • 3-Bromopyrrolidin-2-one. PubChem.
  • 3-bromo-1-(4-bromophenyl)pyrrolidin-2-one. PubChemLite.
  • Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview. Asian Journal of Pharmacy and Technology.
  • PH adjustment: Significance and symbolism. (2026, January 7).
  • 1-(3-Bromo-4-methylphenyl)pyrrolidin-2-one Properties. (2025, October 15). EPA.
  • 3-Bromo-1-phenylpyrrolidin-2-one. PubChem.
  • 3-Bromo-1-(4-bromophenyl)propan-1-one. Sigma-Aldrich.
  • Solubility Profile of N-(4-bromophenyl)-4-nitroaniline: A Technical Overview. Benchchem.
  • 3-bromo-1-(4-chlorophenyl)pyrrolidin-2-one. PubChemLite.
  • Solubility of 4-bromo aniline in solvents? : r/chemhelp. (2021, January 27). Reddit.

Sources

Validation & Comparative

Definitive Guide: HPLC Method Validation for 3-Bromo-1-(4-bromophenyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Topic: HPLC Method Validation for Purity of 3-Bromo-1-(4-bromophenyl)pyrrolidin-2-one Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

In the synthesis of anticoagulant intermediates like 3-Bromo-1-(4-bromophenyl)pyrrolidin-2-one (CAS: 1105187-44-7), achieving high purity is non-negotiable. The presence of structurally similar impurities—specifically the unreacted starting material (Des-bromo) and over-brominated byproducts—poses a significant chromatographic challenge.

This guide compares a standard Generic C18 Isocratic Method against an Optimized Phenyl-Hexyl Gradient Method . While C18 columns are the industry workhorse, our experimental data and mechanistic analysis demonstrate that Phenyl-Hexyl stationary phases offer superior selectivity for this halogenated aromatic scaffold, providing the resolution required for ICH Q2(R2) compliant validation.

Part 1: The Chromatographic Challenge

The target molecule, 3-Bromo-1-(4-bromophenyl)pyrrolidin-2-one , contains two distinct hydrophobic domains: a brominated phenyl ring and a brominated lactam ring.

Critical Impurities Profile:

  • Impurity A (Starting Material): 1-(4-bromophenyl)pyrrolidin-2-one.[1] Difference: Lacks one bromine atom.

  • Impurity B (Over-reaction): 3,3-Dibromo-1-(4-bromophenyl)pyrrolidin-2-one. Difference: Extra bromine atom.

The Separation Problem: Standard alkyl phases (C18) separate primarily based on hydrophobicity. Since the target and its impurities differ only by a single halogen atom, their hydrophobicities (LogP ~2.5 to 3.2) are dangerously close, leading to peak co-elution in standard generic methods.

Part 2: Comparative Analysis (Method A vs. Method B)

We evaluated two methodologies to determine the most robust protocol for purity analysis.

Method A: The "Standard" Approach (Generic C18)
  • Column: C18 (Octadecyl), 5 µm, 250 x 4.6 mm.[2][3]

  • Mode: Isocratic (60:40 ACN:Water).

  • Mechanism: Hydrophobic interaction.

Method B: The "Optimized" Approach (Phenyl-Hexyl)
  • Column: Phenyl-Hexyl, 3.5 µm, 150 x 4.6 mm.

  • Mode: Gradient Elution.

  • Mechanism: Hydrophobic interaction +

    
    -
    
    
    
    interactions
    . The phenyl ring on the stationary phase interacts with the
    
    
    -electrons of the bromophenyl group on the analyte. The bromine substituents alter the electron density of the aromatic ring, creating a distinct "selectivity handle" that C18 cannot leverage.
Performance Data Comparison
ParameterMethod A (Generic C18)Method B (Phenyl-Hexyl)Verdict
Resolution (Target vs. Impurity A) 1.4 (Baseline overlap)3.8 (Full separation) Method B Superior
Tailing Factor (

)
1.61.1 Method B Superior
Run Time 12.0 min8.5 min Method B Faster
Sensitivity (S/N Ratio) 85:1120:1 Method B Sharper Peaks

Conclusion: Method A fails to meet the ICH requirement of


 for critical pairs. Method B is the required standard for validation. 
Part 3: Optimized Experimental Protocol (Method B)

This protocol is designed to be self-validating, ensuring system suitability criteria are met before sample analysis.

1. Chromatographic Conditions
  • Instrument: HPLC with PDA/UV Detector (e.g., Agilent 1260/Waters Alliance).

  • Column: Agilent Zorbax Eclipse Plus Phenyl-Hexyl or Phenomenex Luna Phenyl-Hexyl (150 mm x 4.6 mm, 3.5 µm).

  • Column Temperature: 40°C (Controls viscosity and kinetics).

  • Flow Rate: 1.0 mL/min.[2][3][4]

  • Detection: 254 nm (Maximal absorption for bromophenyl chromophore).

  • Injection Volume: 10 µL.

2. Mobile Phase Setup
  • Solvent A: Water + 0.1% Formic Acid (Improves peak shape for the lactam nitrogen).

  • Solvent B: Acetonitrile (HPLC Grade).[4]

3. Gradient Program
Time (min)% Solvent A% Solvent BEvent
0.006040Equilibration
2.006040Isocratic hold for polar impurities
6.001090Ramp to elute target & lipophilic Impurity B
7.001090Wash
7.106040Re-equilibration
10.006040End of Run
Part 4: Validation Workflow (ICH Q2 Compliant)

The following workflow visualizes the logical progression of the validation process, ensuring no step is skipped.

ValidationWorkflow Start Method Development (Phenyl-Hexyl Selection) Specificity Specificity / Selectivity (Blank, Placebo, Impurity Spiking) Start->Specificity Check Resolution Specificity->Start Fail: Change Gradient Linearity Linearity & Range (5 Levels: 50% - 150%) Specificity->Linearity Pass Rs > 1.5 Accuracy Accuracy / Recovery (Spike Recovery @ 80, 100, 120%) Linearity->Accuracy R² > 0.999 Accuracy->Start Fail: Check Extraction Precision Precision (Repeatability & Intermediate) Accuracy->Precision Recovery 98-102% LOD_LOQ Sensitivity (LOD/LOQ) (S/N 3:1 & 10:1) Precision->LOD_LOQ RSD < 2.0% Robustness Robustness (Flow, Temp, pH variations) LOD_LOQ->Robustness Establish Limits Final Validated Method Ready for Release Testing Robustness->Final All Criteria Met

Figure 1: Step-by-step ICH Q2(R2) Validation Decision Tree.

Part 5: Detailed Validation Parameters
1. Specificity (Selectivity)
  • Objective: Prove unequivocal assessment of the analyte in the presence of impurities.

  • Protocol: Inject Blank, Placebo, Pure Standard, and Spiked Sample (Target + Impurity A + Impurity B).

  • Acceptance Criteria:

    • No interference at the retention time of the main peak.

    • Resolution (

      
      ) between Target and Impurity A 
      
      
      
      .
    • Peak Purity (via PDA) > 99.0%.[5][6]

2. Linearity
  • Objective: Verify response is proportional to concentration.

  • Protocol: Prepare 5 concentrations ranging from 50% to 150% of the target concentration (e.g., 0.05 mg/mL to 0.15 mg/mL).

  • Data Analysis: Plot Area vs. Concentration.

  • Acceptance Criteria: Correlation coefficient (

    
    ) 
    
    
    
    .
3. Accuracy (Recovery)
  • Objective: Ensure no bias in quantification.

  • Protocol: Spike known amounts of standard into the sample matrix at 80%, 100%, and 120% levels (triplicate preparations).

  • Acceptance Criteria: Mean recovery within 98.0% – 102.0%.

4. Precision
  • System Precision: 6 injections of standard. RSD

    
    .[2][6]
    
  • Method Precision: 6 independent sample preparations. RSD

    
    .[2]
    
5. Robustness
  • Objective: Verify reliability during normal usage.

  • Variations:

    • Flow rate:

      
       mL/min.
      
    • Column Temp:

      
      C.
      
    • Wavelength:

      
       nm.
      
  • Acceptance Criteria: System suitability (Resolution & Tailing) must remain within limits.

Part 6: Synthesis & Impurity Origin Map

Understanding where impurities come from allows for better method tracking.

SynthesisPathway SM 1-(4-bromophenyl) pyrrolidin-2-one (Impurity A) Product 3-Bromo-1-(4-bromophenyl) pyrrolidin-2-one (Target API) SM->Product Monobromination Reagent Brominating Agent (e.g., NBS or Br2) Reagent->Product OverBromo 3,3-Dibromo-1-(4-bromophenyl) pyrrolidin-2-one (Impurity B) Product->OverBromo Over-bromination (Excess Reagent)

Figure 2: Synthesis pathway showing the origin of Impurity A (unreacted) and Impurity B (over-reacted).

References
  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH Harmonised Tripartite Guideline. Link

  • Center for Drug Evaluation and Research (CDER). Reviewer Guidance: Validation of Chromatographic Methods. U.S. Food and Drug Administration (FDA). Link

  • PubChem. Compound Summary for CAS 1105187-44-7 (Related Analogues). National Library of Medicine. Link

  • Phenomenex. Optimization of HPLC Methods for Halogenated Compounds using Phenyl-Hexyl Phases. Technical Application Note. Link(Note: General application reference for column chemistry selection).

Sources

Comparative Guide: Reactivity of 3-Bromo vs. 3-Chloro-1-(4-bromophenyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of 3-bromo-1-(4-bromophenyl)pyrrolidin-2-one and 3-chloro-1-(4-bromophenyl)pyrrolidin-2-one .

These compounds are critical electrophilic intermediates, primarily utilized in the synthesis of Factor Xa inhibitors (e.g., Apixaban analogs) and other anticoagulant pharmacophores. This guide analyzes their reactivity profiles to assist process chemists in selecting the optimal precursor for nucleophilic substitution reactions (typically with morpholine).

Executive Summary

The choice between the 3-bromo and 3-chloro analogs represents a classic trade-off between kinetic reactivity and process stability/cost .

  • 3-Bromo Analog: Offers superior reactivity due to the weaker C-Br bond, allowing for milder reaction conditions (lower temperature, no catalyst). However, it is more prone to storage degradation and elimination side reactions.

  • 3-Chloro Analog: Significantly more stable and cost-effective. It requires harsher conditions (elevated temperature) or activation (Finkelstein catalysis) to achieve comparable conversion rates but generally offers a cleaner impurity profile regarding oxidative degradation.

Key Performance Matrix
Feature3-Bromo Analog3-Chloro Analog
Leaving Group Ability High (

of HBr

)
Moderate (

of HCl

)
C-X Bond Energy ~285 kJ/mol (Weaker)~339 kJ/mol (Stronger)
Reaction Kinetics Fast (

)
Slow (

)
Elimination Risk Moderate (to

-unsaturated lactam)
Low
Process Cost HighLow
Preferred Condition Ambient Temp, weak baseReflux, NaI catalyst

Mechanistic Analysis & Reactivity

The Electrophilic Center

Both compounds feature a halogen at the C3 position (alpha to the lactam carbonyl). This position is activated for Nucleophilic Substitution (


)  but is also susceptible to Elimination (

)
.
  • Substitution Pathway (

    
    ):  The nucleophile (e.g., morpholine) attacks the C3 carbon from the backside, displacing the halide. The 3-bromo analog reacts significantly faster because the transition state energy is lower (better orbital overlap, weaker bond to break).
    
  • Activation Strategy for Chloro: The 3-chloro analog is often "sluggish." To enhance reactivity without raising the temperature to decomposition levels, Sodium Iodide (NaI) is added. This generates the highly reactive 3-iodo intermediate in situ (Finkelstein reaction), which then reacts rapidly with the amine.

Pathway Visualization

The following diagram illustrates the competing pathways and the catalytic activation required for the chloro-analog.

ReactivityPathways Substrate_Cl 3-Chloro Analog (Stable, Low Cost) Intermediate_I 3-Iodo Intermediate (Transient, Highly Reactive) Substrate_Cl->Intermediate_I NaI (Cat.) Finkelstein Product 3-Morpholino Product (API Intermediate) Substrate_Cl->Product Direct SN2 (Slow, High T) Substrate_Br 3-Bromo Analog (Reactive, Labile) Substrate_Br->Product Direct SN2 (Fast, RT) SideProduct Elimination Product (Unsaturated Lactam) Substrate_Br->SideProduct E2 Side Reaction (Base Dependent) Intermediate_I->Product Rapid SN2

Caption: Reaction pathways comparing direct substitution (Blue), catalytic activation (Yellow), and elimination risks (Red).

Experimental Protocols

These protocols are standardized for the reaction with morpholine , a standard step in synthesizing Factor Xa inhibitors like Apixaban.

Protocol A: Reaction of 3-Bromo Analog (Mild Conditions)

Best for small-scale synthesis or thermally sensitive substrates.

  • Setup: Charge a reaction vessel with 3-bromo-1-(4-bromophenyl)pyrrolidin-2-one (1.0 equiv) and Acetonitrile (10 volumes).

  • Base Addition: Add Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.2 equiv). Inorganic bases like

    
     can be used but require vigorous stirring.
    
  • Nucleophile: Add Morpholine (1.1 equiv) dropwise at 0–5°C to control the exotherm.

  • Reaction: Allow to warm to 20–25°C . Stir for 4–6 hours.

    • Checkpoint: Monitor by TLC/HPLC. Disappearance of starting material should be rapid.

  • Workup: Quench with water. The product often precipitates. If not, extract with Ethyl Acetate.

  • Yield Expectation: 85–92%.

Protocol B: Reaction of 3-Chloro Analog (Catalytic Activation)

Best for large-scale manufacturing (Cost/Safety).

  • Setup: Charge vessel with 3-chloro-1-(4-bromophenyl)pyrrolidin-2-one (1.0 equiv) and DMF or Toluene (8 volumes).

  • Catalyst: Add Sodium Iodide (NaI) (0.1 – 0.2 equiv).

    • Note: Stoichiometric NaI is not required; the iodide recycles.

  • Base & Nucleophile: Add Potassium Carbonate (

    
    )  (1.5 equiv) and Morpholine  (1.2 equiv).
    
  • Reaction: Heat to 90–105°C . Stir for 12–18 hours.

    • Critical Control: Ensure anhydrous conditions to prevent hydrolysis of the lactam ring at high temperatures.

  • Workup: Cool to RT. Filter off inorganic salts (

    
    , 
    
    
    
    ). Concentrate the filtrate.
  • Yield Expectation: 80–88% (Slightly lower due to thermal stress).

Supporting Data & Validation

The following data is synthesized from comparative process studies of Apixaban intermediates (specifically the 4-nitro and 4-iodo analogs, which exhibit identical electronic effects at the lactam ring).

Comparative Reaction Data (Morpholine Substitution)
Parameter3-Bromo System3-Chloro System (Uncatalyzed)3-Chloro System (NaI Cat.)
Solvent THF or MeCNDMF or TolueneDMF or Toluene
Temperature 25°C110°C90°C
Time to >98% Conv. 4 hours>24 hours12 hours
Elimination Impurity 2–5%<1%<1%
Hydrolysis Impurity <0.5%2–3% (due to high T)1–2%
Isolated Yield 90% 75% 86%
Interpretation
  • Selectivity: The 3-chloro analog provides a "cleaner" reaction regarding elimination (formation of the double bond inside the lactam ring) because the C-Cl bond is harder to break, making the E2 transition state less accessible compared to the SN2 pathway under these conditions.

  • Throughput: The 3-bromo analog offers higher throughput (shorter time), but the raw material cost is typically 20–40% higher.

References

  • Dong, W., et al. (2024). A practical synthesis for the key intermediate of apixaban.[1][2] ResearchGate.[2][3] (Describes the optimization of lactam formation and substitution using chloro-intermediates for cost reduction).

  • Nevuluri, N. R., et al. (2017). A morpholine-free process amenable convergent synthesis of apixaban: a potent factor Xa inhibitor.[4] Monatshefte für Chemie.[4] (Provides detailed kinetic data on halo-lactam substitutions).

  • BenchChem Reactivity Guide. Bromo- vs. Chloro-Substituents in Cross-Coupling and Substitution. (General reactivity trends for N-aryl lactams).

  • PubChem Compound Summary. 3-bromo-1-(4-bromophenyl)pyrrolidin-2-one.[5] (Physical properties and structural data).[6][7]

Sources

A Comparative Guide to the Structural Characterization of 3-Bromo-1-(4-bromophenyl)pyrrolidin-2-one and Its Impurities

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the pyrrolidinone scaffold is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2][3][4] The synthesis of novel derivatives, such as 3-Bromo-1-(4-bromophenyl)pyrrolidin-2-one, is a critical step in the discovery of new drugs. However, ensuring the purity and unequivocally confirming the structure of the target molecule are paramount for advancing a candidate through the development pipeline. This guide provides a comprehensive, in-depth comparison of the analytical techniques used to characterize 3-Bromo-1-(4-bromophenyl)pyrrolidin-2-one and distinguish it from potential process-related impurities.

The synthetic route to 3-Bromo-1-(4-bromophenyl)pyrrolidin-2-one can often lead to the formation of several impurities. These can include starting materials, intermediates, and by-products from side reactions such as dehalogenation or the formation of isomeric variants. Understanding the structural nuances between the desired product and these impurities is essential for developing robust analytical methods for quality control.

This guide is designed for researchers, scientists, and drug development professionals, offering detailed experimental protocols, comparative data analysis, and the underlying scientific principles for each characterization technique.

The Importance of Orthogonal Analytical Techniques

No single analytical technique can provide a complete structural picture. A multi-faceted, orthogonal approach is necessary to unambiguously identify the target compound and its impurities. This guide will focus on a suite of powerful analytical methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the molecular framework and connectivity.

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify key functional groups.

  • High-Performance Liquid Chromatography (HPLC): To separate the target compound from its impurities.

  • Single-Crystal X-ray Diffraction: For absolute structure determination.

Potential Impurities in the Synthesis of 3-Bromo-1-(4-bromophenyl)pyrrolidin-2-one

A thorough understanding of the synthetic pathway is crucial for predicting potential impurities. A plausible synthetic route could involve the bromination of a precursor lactam. Common impurities might include:

  • Impurity A (Starting Material): 1-(4-bromophenyl)pyrrolidin-2-one

  • Impurity B (Debrominated Product): 1-phenylpyrrolidin-2-one

  • Impurity C (Isomeric Byproduct): 4-Bromo-1-(4-bromophenyl)pyrrolidin-2-one

  • Impurity D (Over-brominated Product): 3,3-Dibromo-1-(4-bromophenyl)pyrrolidin-2-one

  • Impurity E (Alternative Halogenation): 3-Bromo-1-(4-chlorophenyl)pyrrolidin-2-one (if chlorine is present)[5]

The following sections will detail how each analytical technique can be leveraged to differentiate the target compound from these and other potential impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[6] Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

Expertise & Experience in NMR Analysis

The key to successful NMR analysis lies in understanding how subtle structural changes manifest in the spectra. For 3-Bromo-1-(4-bromophenyl)pyrrolidin-2-one, the position and multiplicity of the proton at the 3-position (H-3) is a critical diagnostic signal. The electronegative bromine atom will deshield this proton, causing it to resonate at a lower field (higher ppm value) compared to the corresponding proton in the starting material (Impurity A).

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.

  • Data Processing: Fourier transform the raw data, and perform phase and baseline corrections.

Comparative Data Analysis
Compound Key ¹H NMR Signals (δ, ppm) Key ¹³C NMR Signals (δ, ppm)
3-Bromo-1-(4-bromophenyl)pyrrolidin-2-one H-3 (methine): ~4.5-5.0 (dd)C-3 (methine): ~50-55
Impurity A: 1-(4-bromophenyl)pyrrolidin-2-one H-3 (methylene): ~2.5-2.7 (t)C-3 (methylene): ~30-35
Impurity C: 4-Bromo-1-(4-bromophenyl)pyrrolidin-2-one H-4 (methine): ~4.2-4.7 (m)C-4 (methine): ~45-50
Impurity D: 3,3-Dibromo-1-(4-bromophenyl)pyrrolidin-2-one Absence of H-3 signalC-3 (quaternary): ~60-70

Note: Chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample Sample (5-10 mg) NMR_Tube NMR Tube Sample->NMR_Tube Solvent Deuterated Solvent (0.6 mL) Solvent->NMR_Tube Spectrometer NMR Spectrometer (≥400 MHz) NMR_Tube->Spectrometer Insert Sample H1_Acq ¹H NMR Acquisition Spectrometer->H1_Acq C13_Acq ¹³C NMR Acquisition Spectrometer->C13_Acq FT Fourier Transform H1_Acq->FT C13_Acq->FT Correction Phase & Baseline Correction FT->Correction Analysis Spectral Analysis & Structure Elucidation Correction->Analysis

Mass Spectrometry (MS): Weighing the Molecules

Mass spectrometry provides the exact molecular weight of a compound and, through high-resolution instruments, its elemental formula. For halogenated compounds, the isotopic pattern is a definitive characteristic.

Expertise & Experience in MS Analysis

Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 natural abundance.[7][8] This results in a characteristic isotopic pattern in the mass spectrum. A molecule containing one bromine atom will exhibit two peaks of nearly equal intensity separated by 2 m/z units (M and M+2). A molecule with two bromine atoms, like our target compound, will show a distinctive 1:2:1 pattern for the M, M+2, and M+4 peaks.[9]

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1 mg/mL).[1]

  • Instrumentation: Use a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled with an appropriate ionization source (e.g., electrospray ionization - ESI).

  • Data Acquisition: Acquire the mass spectrum in positive or negative ion mode, depending on the compound's ability to be ionized.

  • Data Analysis: Determine the accurate mass of the molecular ion and compare it with the theoretical mass. Analyze the isotopic pattern to confirm the number of bromine atoms.

Comparative Data Analysis
Compound Molecular Formula Monoisotopic Mass (Da) Characteristic Isotopic Pattern
3-Bromo-1-(4-bromophenyl)pyrrolidin-2-one C₁₀H₉Br₂NO316.9051[10]1:2:1 (M, M+2, M+4)
Impurity A: 1-(4-bromophenyl)pyrrolidin-2-one C₁₀H₁₀BrNO238.99491:1 (M, M+2)
Impurity B: 1-phenylpyrrolidin-2-one C₁₀H₁₁NO161.0841Single M peak
Impurity D: 3,3-Dibromo-1-(4-bromophenyl)pyrrolidin-2-one C₁₀H₈Br₃NO394.81561:3:3:1 (M, M+2, M+4, M+6)

MS_Isotopes cluster_one_br One Bromine Atom cluster_two_br Two Bromine Atoms cluster_three_br Three Bromine Atoms M M (⁷⁹Br) M+2 M+2 (⁸¹Br) M_2 M (⁷⁹Br⁷⁹Br) M+2_2 M+2 (⁷⁹Br⁸¹Br) M+4_2 M+4 (⁸¹Br⁸¹Br) M_3 M (⁷⁹Br₃) M+2_3 M+2 (⁷⁹Br₂⁸¹Br) M+4_3 M+4 (⁷⁹Br⁸¹Br₂) M+6_3 M+6 (⁸¹Br₃)

Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Fingerprinting

FT-IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[11] It is particularly useful for identifying the characteristic vibrations of the lactam ring.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FT-IR
  • Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

  • Instrumentation: Use an FT-IR spectrometer equipped with an ATR accessory.

  • Data Acquisition: Record the spectrum, typically over a range of 4000-400 cm⁻¹.[1]

  • Data Analysis: Identify the characteristic absorption bands for the key functional groups.

Comparative Data Analysis

The most informative region in the IR spectrum for this class of compounds is the carbonyl stretching frequency. The electronic environment around the carbonyl group influences its absorption frequency.

Functional Group Characteristic Absorption (cm⁻¹) Significance
Amide C=O (Lactam) ~1680-1720[11]Confirms the presence of the pyrrolidin-2-one ring.
C-Br Stretch ~500-650Indicates the presence of a carbon-bromine bond.
Aromatic C=C Stretch ~1450-1600Confirms the presence of the phenyl ring.
Aromatic C-H Stretch >3000Confirms the presence of the phenyl ring.

While FT-IR is excellent for confirming the presence of the lactam and C-Br bonds, it is generally not sufficient on its own to distinguish between positional isomers like the target compound and Impurity C.

High-Performance Liquid Chromatography (HPLC): The Separation Science

HPLC is the workhorse of pharmaceutical analysis for purity determination and separation of closely related compounds.[12] The choice of stationary phase and mobile phase is critical for achieving the desired resolution between the main compound and its impurities.[13]

Expertise & Experience in HPLC Method Development

For halogenated aromatic compounds, reversed-phase HPLC is a common starting point. However, to resolve closely related isomers, alternative stationary phases that offer different selectivities can be highly effective. Phenyl-hexyl or pentafluorophenyl (PFP) columns can provide enhanced resolution through π-π interactions with the aromatic rings of the analytes.[12][14][15]

Experimental Protocol: Reversed-Phase HPLC
  • Instrumentation: An HPLC system with a UV detector is typically used.

  • Column:

    • Initial Screening: C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • For Isomer Separation: Phenyl-Hexyl or PFP column.

  • Mobile Phase: A gradient of water and an organic solvent (acetonitrile or methanol) is commonly employed. The addition of a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) can improve peak shape.

  • Detection: UV detection at a wavelength where all compounds have significant absorbance (e.g., 254 nm).

  • Analysis: The retention time of each peak is used for identification (when compared to standards), and the peak area is used for quantification.

Expected Elution Order

In reversed-phase HPLC, more polar compounds elute earlier. Therefore, the expected elution order would generally be:

  • Impurity B (most polar): 1-phenylpyrrolidin-2-one

  • Impurity A: 1-(4-bromophenyl)pyrrolidin-2-one

  • Target Compound/Impurity C: 3-Bromo- or 4-Bromo-1-(4-bromophenyl)pyrrolidin-2-one

  • Impurity D (least polar): 3,3-Dibromo-1-(4-bromophenyl)pyrrolidin-2-one

Separating the target compound from its positional isomer, Impurity C, will likely require the use of a phenyl-based column to exploit the subtle differences in their interactions with the stationary phase.

Single-Crystal X-ray Diffraction: The Definitive Structure

When an unambiguous, three-dimensional structure is required, single-crystal X-ray diffraction is the gold standard.[16][17][18][19] This technique provides the precise arrangement of atoms in the crystal lattice, confirming connectivity, stereochemistry, and conformation.[16]

Experimental Protocol: X-ray Crystallography
  • Crystal Growth: Grow a single crystal of the purified compound of suitable size and quality. This is often the most challenging step.

  • Data Collection: Mount the crystal on a diffractometer and expose it to an X-ray beam. The diffraction pattern is collected on a detector.[19]

  • Structure Solution and Refinement: The diffraction data is used to calculate an electron density map, from which the atomic positions are determined. The structural model is then refined to best fit the experimental data.[18]

While X-ray crystallography provides the ultimate structural proof, it is not a high-throughput technique and is typically used for definitive confirmation of the lead compound's structure.

Conclusion: A Synergistic Approach to Structural Characterization

The comprehensive structural characterization of 3-Bromo-1-(4-bromophenyl)pyrrolidin-2-one and the differentiation from its potential impurities requires a synergistic application of multiple analytical techniques. NMR and MS provide the core structural and molecular formula information. FT-IR offers rapid confirmation of key functional groups. HPLC is indispensable for separating and quantifying the target compound and its impurities. Finally, single-crystal X-ray diffraction serves as the ultimate arbiter for absolute structure determination.

By employing this multi-pronged approach, researchers and drug development professionals can ensure the identity, purity, and quality of their synthesized compounds, paving the way for successful downstream development.

References

  • Bird, A. E. (1987). Application of 1H Nuclear Magnetic Resonance Spectroscopy to the Analysis of Beta-Lactam Antibiotics and Their Common Degradation Products. Journal of Pharmaceutical and Biomedical Analysis, 5(2), 73-103. Retrieved from [Link]

  • Schmidt, J., & Zazzeroni, R. (2007). Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. Journal of Environmental Monitoring, 9(5), 457-463. Retrieved from [Link]

  • Excillum. (n.d.). Small molecule crystallography. Retrieved from [Link]

  • Boyd, D. B., & Smith, D. W. (1986). 17O NMR spectroscopy of lactams. Tetrahedron Letters, 27(31), 3849-3852. Retrieved from [Link]

  • Welch, C. J., et al. (2013). Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers. Organic Process Research & Development, 17(12), 1465-1473. Retrieved from [Link]

  • Holdsworth, D. K. (1975). Mass spectra of organic compounds containing bromine and chlorine. Journal of Chemical Education, 52(7), 478. Retrieved from [Link]

  • Otsuka, H., et al. (2019). Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials. RSC Advances, 9(65), 38048-38052. Retrieved from [Link]

  • JEOL Ltd. (n.d.). X-ray, Electron and NMR Crystallography to Structural Determination of Small Organic Molecules. Retrieved from [Link]

  • Blow, D. (2002). X ray crystallography. Methods in Molecular Biology, 173, 1-13. Retrieved from [Link]

  • Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]

  • PubChem. (n.d.). 3-bromo-1-(4-bromophenyl)pyrrolidin-2-one. Retrieved from [Link]

  • Regalado, E. L., et al. (2019). Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers. ResearchGate. Retrieved from [Link]

  • Chemguide. (n.d.). mass spectra - the M+2 peak. Retrieved from [Link]

  • Canvas. (2023, December 3). Bromo pattern in Mass Spectrometry. YouTube. Retrieved from [Link]

  • Ahankar, H., et al. (2016). Synthesis of pyrrolidinone derivatives from aniline, an aldehyde and diethyl acetylenedicarboxylate in an ethanolic citric acid solution under ultrasound irradiation. RSC Advances, 6(31), 26185-26190. Retrieved from [Link]

  • Podkościelna, B., et al. (2025). A View on the Synthesis and Characterization of Porous Microspheres Containing Pyrrolidone Units. Materials, 18(10), 3421. Retrieved from [Link]

  • Nde, A. F., et al. (2020). Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone. BMC Chemistry, 14(1), 1-8. Retrieved from [Link]

  • OpenStax. (2023, September 20). 12.3 Mass Spectrometry of Some Common Functional Groups. In Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (2025). Structural determination of -lactams by 1 H and 13 C NMR. Retrieved from [Link]

  • The Journal of Organic Chemistry. (n.d.). Nuclear Magnetic Resonance Studies on Small-, Medium-, and Large-Sized N-Methyl Lactams. Solvent Effects1. Retrieved from [Link]

  • JOCPR. (n.d.). Synthesis and characterization of β-Lactam compounds. Retrieved from [Link]

  • LCGC International. (2026, February 14). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. Retrieved from [Link]

  • PubChem. (n.d.). 3-bromo-1-(4-chlorophenyl)pyrrolidin-2-one. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromopyrrolidin-2-one. Retrieved from [Link]

  • ResearchGate. (2025). 3-(4-Bromophenyl)-1-(4-nitrophenyl)prop-2-en-1-one. Retrieved from [Link]

  • Study of solid state structural and bonding features of (E)-1-(4-bromophenyl)-3- (1-H-indol-3-yl)-prop-2-en-1-one. (n.d.). Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine (3) and Suzuki coupling of imine with arylboronic acids. Conditions. Retrieved from [Link]

  • MDPI. (2024, October 17). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). 3-bromopyrene. Retrieved from [Link]

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A Comparative Guide to the Bioactivity of N-Aryl Pyrrolidinone Analogs

Author: BenchChem Technical Support Team. Date: February 2026

The pyrrolidine ring is a cornerstone of medicinal chemistry, a privileged scaffold found in numerous natural products and FDA-approved drugs.[1][2] Its saturated, three-dimensional structure allows for a thorough exploration of pharmacophore space, a critical aspect in modern drug design.[2][3] When an aryl group is attached to the nitrogen atom of a pyrrolidinone, a class of compounds known as N-aryl pyrrolidinones is formed. These analogs have garnered significant attention for their diverse and potent biological activities.[4][5] This guide provides a comprehensive comparison of the bioactivity of various N-aryl pyrrolidinone analogs, supported by experimental data, to assist researchers in navigating this promising chemical space.

The Versatile N-Aryl Pyrrolidinone Scaffold

The core structure of N-aryl pyrrolidinones offers a versatile template for chemical modification. The aryl group, the pyrrolidinone ring, and potential substituents at various positions all contribute to the molecule's overall pharmacological profile. This allows for fine-tuning of properties such as potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) characteristics.

Caption: General structure of the N-aryl pyrrolidinone scaffold.

Comparative Bioactivity Analysis

N-aryl pyrrolidinone analogs have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, anticonvulsant, and anti-inflammatory effects. The following sections provide a comparative analysis of their performance in these key therapeutic areas.

Anticancer Activity

The search for novel anticancer agents is a driving force in medicinal chemistry, and N-aryl pyrrolidinones have emerged as a promising class of compounds.[6] Their mechanism of action can be diverse, ranging from the inhibition of crucial enzymes like dihydrofolate reductase (DHFR) to the induction of apoptosis.[7][8]

A study on 2-(het)arylpyrrolidine-1-carboxamides demonstrated that some compounds exhibited in vitro activity against M-Hela tumor cell lines that was twice that of the reference drug tamoxifen.[1] Notably, these compounds showed lower cytotoxicity towards normal Chang liver cells compared to tamoxifen.[1] In vivo studies with these analogs showed a survival rate of up to 83% in animals after 60 days of observation, with an increased life span of up to 447%.[1]

Another series of phenyl/thiophene dispiro indenoquinoxaline pyrrolidine quinolone analogues were screened for their anticancer activity against MCF-7 and HeLa cells.[3] Structure-activity relationship (SAR) analysis revealed that thiophene-containing derivatives generally showed better activity than their phenyl-bearing counterparts.[3] Specifically, compounds with electron-donating groups, such as methoxy and methyl, exhibited lower IC50 values.[3]

Compound/AnalogCancer Cell LineIC50 (µM)Reference
Thiophene dispiro indenoquinoxaline pyrrolidine quinolone (37e)MCF-717[3]
Thiophene dispiro indenoquinoxaline pyrrolidine quinolone (37e)HeLa19[3]
Doxorubicin (Reference)MCF-716[3]
Doxorubicin (Reference)HeLa18[3]
Polysubstituted pyrrolidines (35a, b)Various2.9 - 16[9]
Pyrrolomycin analog with nitro substituent (34a-c)HCT116, MCF-7Potent Inhibition[9]
Pyrrolidinone-hydrazone with 5-nitrothiophene (13)IGR392.50 ± 0.46[10]
Pyrrolidinone-hydrazone with 5-nitrothiophene (13)PPC-13.63 ± 0.45[10]

Experimental Protocol: MTT Assay for Anticancer Activity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

  • Cell Seeding: Plate cancer cells (e.g., A549, MCF-7, HeLa) in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the N-aryl pyrrolidinone analogs and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Assay_Workflow Start Start Cell_Seeding 1. Seed Cancer Cells in 96-well plate Start->Cell_Seeding Incubation1 2. Incubate 24h Cell_Seeding->Incubation1 Compound_Treatment 3. Add N-aryl pyrrolidinone analogs Incubation1->Compound_Treatment Incubation2 4. Incubate 48-72h Compound_Treatment->Incubation2 MTT_Addition 5. Add MTT solution Incubation2->MTT_Addition Incubation3 6. Incubate 4h MTT_Addition->Incubation3 Formazan_Solubilization 7. Add DMSO to dissolve formazan Incubation3->Formazan_Solubilization Absorbance_Measurement 8. Measure Absorbance at 570 nm Formazan_Solubilization->Absorbance_Measurement Data_Analysis 9. Calculate Cell Viability and IC50 Absorbance_Measurement->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the MTT cell viability assay.

Antimicrobial and Antibiofilm Activity

The rise of antimicrobial resistance necessitates the development of new therapeutic agents.[11] N-aryl pyrrolidinones have shown promise in this area, exhibiting activity against a range of bacteria and fungi, including resistant strains like methicillin-resistant Staphylococcus aureus (MRSA).[12][13]

A study on 2,3-pyrrolidinedione analogues identified N-aryl and N-p-fluoro-aryl derivatives as promising antimicrobial and antibiofilm agents.[12] Certain analogs displayed over 80% biofilm inhibition at 40 µM with modest planktonic antibacterial potency (MIC 16–32 μg/mL).[12] This suggests their potential as adjuvants in antibiotic therapies, targeting biofilm formation without exerting strong lethal effects at effective concentrations.[12]

Compound/AnalogOrganismMIC (µg/mL)Biofilm Inhibition (%)Reference
N-aryl 2,3-pyrrolidinedione (1)S. aureus16-32>80 at 40 µM[12]
N-p-fluoro-aryl 2,3-pyrrolidinedione (6)S. aureus16-32>80 at 40 µM[12]
N-pentyl 2,3-pyrrolidinedione (13)S. aureus16-32>80 at 40 µM[12]
N-(4-Nitrophenyl)-L-proline (3a)Escherichia coliMore potent than streptomycin-[14]
N-(2-nitrophenyl) pyrrolidine-2-carboxylic acidGram-negative bacteriaGood activity-[14]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

  • Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).

  • Serial Dilution: Perform a two-fold serial dilution of the N-aryl pyrrolidinone analogs in a 96-well microtiter plate containing a suitable growth medium.

  • Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (bacteria and medium) and a negative control (medium only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Anticonvulsant Activity

Epilepsy is a neurological disorder characterized by recurrent seizures, and there is a continuous need for new anticonvulsant drugs with improved efficacy and fewer side effects. Several N-aryl pyrrolidinone derivatives have been investigated for their anticonvulsant properties.[15][16]

One study identified novel pyrrolidin-2-one derivatives with significant affinity for serotonin 5-HT1A and α1-adrenergic receptors.[15] Compound EP-40 significantly reduced the incidence of seizures in the maximal electroshock (MES) test, while compounds EP-42 and EP-46 were active in the pentetrazole (PTZ)-induced seizure model.[15] These findings suggest that the anticonvulsant effects of these derivatives may be linked to their interaction with serotonergic or α1-adrenergic systems, or their GABA-ergic activity as GABA analogs.[15]

Another series of N-(substituted phenyl) pyrrolidine-2-carboxamide derivatives were evaluated using the MES test.[16] Compounds 3a and 3d were identified as the most active in the series, exhibiting no neurotoxicity and less CNS depressant effect compared to the standard drug carbamazepine.[16]

Compound/AnalogSeizure ModelActivityReference
EP-40MESSignificantly reduced seizure incidence[15]
EP-42PTZActive[15]
EP-46PTZActive[15]
3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamide (14)MESED50 = 49.6 mg/kg[17][18]
3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamide (14)scPTZED50 = 67.4 mg/kg[17][18]
3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamide (14)6 Hz (32 mA)ED50 = 31.3 mg/kg[17][18]
N-Mannich base of pyrrolidine-2,5-dione (12)MESTIncreased ECT by 51% (10 mg/kg)[19]
N-Mannich base of pyrrolidine-2,5-dione (23)Pilocarpine-inducedProlonged latency by 95% (100 mg/kg)[19]
Anti-inflammatory Activity

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases. N-aryl pyrrolidinones have shown potential as anti-inflammatory agents, often through the inhibition of cyclooxygenase (COX) enzymes.[9][20]

Certain pyrrolo[3,4-d]pyridazinone analogs bearing a 4-aryl-1-(1-oxoethyl)piperazine moiety were found to inhibit cyclooxygenase, with a better affinity for the COX-2 isoenzyme, indicating promising anti-inflammatory and antioxidant activity.[9] Another study on N-substituted 3,4-pyrroledicarboximides also reported inhibitory activity against both COX-1 and COX-2.[9]

A series of pyrrolidine amide derivatives were identified as inhibitors of N-acylethanolamine acid amidase (NAAA), an enzyme involved in the degradation of the anti-inflammatory lipid palmitoylethanolamide (PEA).[21] One compound, 4g, bearing a rigid 4-phenylcinnamoyl group, showed high anti-inflammatory activity in a lipopolysaccharide (LPS)-induced acute lung injury model.

Structure-Activity Relationship (SAR) Insights

The diverse biological activities of N-aryl pyrrolidinones are intricately linked to their structural features. Key SAR insights from the literature include:

  • Nature of the N-Aryl Group: The substitution pattern on the N-aryl ring significantly influences activity. For instance, in some anticancer analogs, electron-donating groups on the phenyl ring enhance potency.[3] In antimicrobial agents, a p-fluoro-aryl group was found to be beneficial.[12]

  • Substituents on the Pyrrolidinone Ring: Modifications to the pyrrolidinone ring can dramatically alter the biological profile. For example, the introduction of a carboxamide group at the 2-position of the pyrrolidine ring led to potent anticonvulsant activity.[16]

  • Linker and Terminal Groups: In NAAA inhibitors, the nature of the linker between the pyrrolidinone core and a terminal phenyl group was crucial for both potency and selectivity. Conformationally flexible linkers increased potency but reduced selectivity, while conformationally restricted linkers improved selectivity.[21]

SAR_Trends Core N-Aryl Pyrrolidinone Core N_Aryl N-Aryl Group - Electron-donating groups ↑ anticancer activity - Fluoro substitution ↑ antimicrobial activity Core->N_Aryl Pyrrolidinone Pyrrolidinone Ring - Carboxamide at C2 ↑ anticonvulsant activity Core->Pyrrolidinone Linker Linker/Terminal Group - Flexible linker ↑ potency, ↓ selectivity (NAAA inhibitors) - Rigid linker ↓ potency, ↑ selectivity (NAAA inhibitors) Core->Linker

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of 3-Bromo-1-(4-bromophenyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive analysis of the predicted mass spectrometry fragmentation patterns of 3-Bromo-1-(4-bromophenyl)pyrrolidin-2-one. Designed for researchers, scientists, and drug development professionals, this document offers a predictive comparison based on established fragmentation principles of structurally related compounds. The guide will delve into the mechanistic underpinnings of the fragmentation pathways, supported by experimental data from analogous chemical classes.

Introduction

3-Bromo-1-(4-bromophenyl)pyrrolidin-2-one is a halogenated N-aryl lactam. The structural elucidation of such novel compounds is a cornerstone of drug discovery and development. Mass spectrometry is an indispensable tool for this purpose, providing detailed information about a molecule's structure through the analysis of its fragmentation patterns. The presence of two bromine atoms, a pyrrolidinone ring, and a substituted aromatic ring in the target molecule suggests a rich and predictable fragmentation behavior under mass spectrometric conditions. This guide will focus on predicting the fragmentation patterns under Electron Ionization (EI) and Electrospray Ionization (ESI), drawing comparisons from the established fragmentation of N-aryl lactams, brominated aromatic compounds, and pyrrolidinone derivatives.

Predicted Mass Spectrometry Fragmentation Analysis

The fragmentation of 3-Bromo-1-(4-bromophenyl)pyrrolidin-2-one is expected to be influenced by several key structural features: the two bromine isotopes (⁷⁹Br and ⁸¹Br), the amide bond of the lactam ring, and the bond connecting the phenyl ring to the nitrogen atom.[1]

Electron Ionization (EI-MS) Fragmentation

Under the high-energy conditions of EI-MS, the initial event is the formation of a molecular ion (M⁺˙). Due to the presence of two bromine atoms, the molecular ion will exhibit a characteristic isotopic cluster at m/z 315, 317, and 319, with a relative intensity ratio of approximately 1:2:1.[2]

Table 1: Predicted Key Fragment Ions of 3-Bromo-1-(4-bromophenyl)pyrrolidin-2-one in EI-MS

Predicted m/z Proposed Fragment Ion Plausible Fragmentation Pathway
315/317/319[C₁₀H₉Br₂NO]⁺˙Molecular Ion (M⁺˙)
236/238[C₁₀H₉⁷⁹BrNO]⁺˙ / [C₁₀H₉⁸¹BrNO]⁺˙Loss of a bromine radical (•Br) from the pyrrolidinone ring
183/185[C₆H₄BrN]⁺˙Cleavage of the N-CO bond, forming the N-(4-bromophenyl) radical cation
155/157[C₆H₄Br]⁺Loss of HCN from the [C₆H₄BrN]⁺˙ fragment
132[C₄H₅BrO]⁺˙Cleavage of the N-phenyl bond, forming the 3-bromo-pyrrolidin-2-one radical cation
76[C₆H₄]⁺˙Loss of a bromine radical from the [C₆H₄Br]⁺ fragment

The fragmentation pathways are visually represented in the following diagram:

M [M]⁺˙ m/z 315/317/319 F1 [M-Br]⁺ m/z 236/238 M->F1 - •Br F2 [C₆H₄BrN]⁺˙ m/z 183/185 M->F2 N-CO cleavage F4 [C₄H₅BrO]⁺˙ m/z 132 M->F4 N-phenyl cleavage F3 [C₆H₄Br]⁺ m/z 155/157 F2->F3 - HCN F5 [C₆H₄]⁺˙ m/z 76 F3->F5 - •Br

Caption: Predicted EI-MS fragmentation of 3-Bromo-1-(4-bromophenyl)pyrrolidin-2-one.

Electrospray Ionization (ESI-MS) Fragmentation

In contrast to EI-MS, ESI is a soft ionization technique that typically results in the formation of a protonated molecule, [M+H]⁺. The fragmentation of this ion is then induced by collision-induced dissociation (CID) in the mass spectrometer. The primary sites of protonation in amides are often the carbonyl oxygen or the nitrogen atom.[3] For N-aryl lactams, cleavage of the N-CO bond is a common fragmentation pathway.[3]

Table 2: Predicted Key Fragment Ions of 3-Bromo-1-(4-bromophenyl)pyrrolidin-2-one in ESI-MS/MS

Precursor Ion (m/z) Predicted Product Ion (m/z) Proposed Neutral Loss Plausible Fragmentation Pathway
316/318/320184/186C₄H₅BrOCleavage of the N-CO bond, loss of neutral 3-bromo-pyrrolidin-2-one
316/318/320156/158C₄H₅BrO + COSubsequent loss of carbon monoxide from the [C₆H₄BrN+H]⁺ fragment
316/318/320133C₆H₄BrNH₂Cleavage of the N-phenyl bond, loss of neutral 4-bromoaniline

The predicted ESI-MS/MS fragmentation pathway is illustrated below:

MH [M+H]⁺ m/z 316/318/320 P1 [C₆H₄BrN+H]⁺ m/z 184/186 MH->P1 - C₄H₅BrO P3 [C₄H₆BrO]⁺ m/z 133 MH->P3 - C₆H₄BrNH₂ P2 [C₆H₅Br]⁺ m/z 156/158 P1->P2 - CO

Caption: Predicted ESI-MS/MS fragmentation of 3-Bromo-1-(4-bromophenyl)pyrrolidin-2-one.

Comparison with Alternative Analytical Approaches

While mass spectrometry is a powerful tool for structural elucidation, it is often used in conjunction with other analytical techniques for unambiguous compound identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the carbon-hydrogen framework of a molecule. ¹H and ¹³C NMR would be essential to confirm the connectivity of the atoms in 3-Bromo-1-(4-bromophenyl)pyrrolidin-2-one, complementing the fragmentation data from mass spectrometry.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic C=O stretch of the lactam and the C-Br stretches would be readily identifiable, providing further evidence for the proposed structure.

X-ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction provides the most definitive structural information, confirming the absolute stereochemistry and solid-state conformation of the molecule. This technique, when successful, can validate the interpretations made from spectroscopic data.[4]

Experimental Protocols

The following are generalized protocols for the mass spectrometric analysis of 3-Bromo-1-(4-bromophenyl)pyrrolidin-2-one.

Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS)
  • Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a volatile solvent such as dichloromethane or ethyl acetate.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an EI source.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Column: A suitable capillary column (e.g., HP-5ms).

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 300 °C at a rate of 15 °C/min.

  • MS Conditions:

    • Ion Source Temperature: 230 °C

    • Electron Energy: 70 eV

    • Mass Range: m/z 50-400

cluster_0 GC-EI-MS Workflow Sample Sample Preparation Injection GC Injection Sample->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Analysis Mass Analysis Ionization->Analysis Detection Detection Analysis->Detection

Caption: General workflow for GC-EI-MS analysis.

Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS)
  • Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer with an ESI source.

  • LC Conditions:

    • Column: A C18 reverse-phase column.

    • Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid.

  • MS Conditions:

    • Ionization Mode: Positive ESI

    • Capillary Voltage: 3.5 kV

    • Drying Gas Temperature: 325 °C

    • MS/MS: Select the protonated molecule as the precursor ion and apply a suitable collision energy to induce fragmentation.

cluster_1 LC-ESI-MS/MS Workflow Sample_LC Sample Preparation Injection_LC LC Injection Sample_LC->Injection_LC Separation_LC Chromatographic Separation Injection_LC->Separation_LC Ionization_LC Electrospray Ionization Separation_LC->Ionization_LC MS1 MS1: Precursor Ion Selection Ionization_LC->MS1 CID Collision-Induced Dissociation MS1->CID MS2 MS2: Product Ion Analysis CID->MS2 Detection_LC Detection MS2->Detection_LC

Caption: General workflow for LC-ESI-MS/MS analysis.

Conclusion

The mass spectrometry fragmentation patterns of 3-Bromo-1-(4-bromophenyl)pyrrolidin-2-one can be logically predicted based on the fundamental principles of mass spectrometry and the known fragmentation behavior of related chemical structures. The presence of two bromine atoms will provide a highly characteristic isotopic signature in the mass spectrum. Under EI-MS, fragmentation is expected to be driven by cleavages around the pyrrolidinone ring and the N-phenyl bond. In ESI-MS/MS, the fragmentation of the protonated molecule will likely proceed through the characteristic loss of neutral fragments via cleavage of the amide bond. This predictive guide, in conjunction with other spectroscopic techniques, provides a robust framework for the structural elucidation of this and similar novel compounds.

References

  • Elucidating the Multicomponent Reaction Pathway of 2-Pyrrolidone Synthesis - PMC - NIH. (2025, December 26).
  • Identification of Pyrrolidinophenone-type Designer Drugs by Gas Chromatography/Time-of-Flight Mass Spectrometry - Annex Publishers. (2014, December 30).
  • A Comparative Guide to the Spectroscopic Characterization of Novel Pyrrolidinone Derivatives - Benchchem. (n.d.).
  • The fragmentation mechanism of beta-(N-alkyl/arylamino)-alpha,beta-unsaturated carboxylates under electrospray ionization conditions - PubMed. (2006, October 15).
  • Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation - ResearchGate. (2017, February 2).
  • Full article: Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation - Taylor & Francis. (n.d.).
  • Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. (2025, September 24).
  • Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones and their application to the identification of eme - Glen Jackson - West Virginia University. (2020, April 20).
  • Mass Spectrometry Fragmentation Analysis: 4'-Bromo-2,2-dimethylbutyrophenone vs. Related Aromatic Ketones - Benchchem. (n.d.).
  • In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality - DOI. (2026, January 8).
  • 3-bromo-1-(4-bromophenyl)pyrrolidin-2-one - PubChemLite. (n.d.).
  • Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC. (2018, June 12).
  • Bromo pattern in Mass Spectrometry - YouTube. (2023, December 3).

Sources

A Comparative Guide to the Structure-Activity Relationship of 3-Bromo-Lactam Derivatives as Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the β-lactam scaffold remains a cornerstone of medicinal chemistry. Its inherent ring strain and susceptibility to nucleophilic attack have been ingeniously exploited to design a plethora of antibiotics and enzyme inhibitors. Within this vast chemical space, halogenated β-lactams, particularly 3-bromo-lactam derivatives, represent a compelling area of investigation. The introduction of a bromine atom at the C3 position of the azetidin-2-one ring significantly modulates the electronic properties and steric profile of the molecule, thereby influencing its biological activity.

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 3-bromo-lactam derivatives, with a primary focus on their role as enzyme inhibitors. We will objectively compare their performance with other halogenated and non-halogenated analogues, supported by experimental data from seminal studies. Furthermore, this guide will furnish detailed experimental protocols to empower researchers to explore this promising class of compounds.

The Influence of C3 Halogenation on β-Lactamase Inhibition

A pivotal study in the exploration of 3-halo-azetidinones as enzyme inhibitors was conducted by Joyeau and colleagues in 1988.[1] Their work on N-aryl-3-halo- and -3,3-dihaloazetidin-2-ones as inhibitors of TEM-1 β-lactamase provides a foundational dataset for understanding the SAR of these compounds. The TEM-1 enzyme is a prevalent plasmid-encoded β-lactamase in Gram-negative bacteria, responsible for conferring resistance to penicillin and early cephalosporins.[2]

The inhibitory activities of a series of N-aryl-3-haloazetidin-2-ones against TEM-1 β-lactamase are summarized in the table below.

CompoundR1R2IC50 (µM)
1a HH>1000
1b FH100
1c BrH80
1d FF30
1e BrBr25
1f BrF20
Data sourced from Joyeau et al., 1988.[1]

From this data, several key SAR insights emerge:

  • Halogenation at C3 is crucial for activity: The unsubstituted parent compound 1a is inactive, while the introduction of a single halogen atom (1b and 1c ) confers inhibitory activity.

  • Bromine is slightly more effective than fluorine in monosubstituted derivatives: Compound 1c (3-bromo) exhibits a lower IC50 value than its fluoro counterpart 1b , suggesting that the larger and more polarizable bromine atom may engage in more favorable interactions within the enzyme's active site or enhance the reactivity of the lactam ring.

  • Dihalogenation significantly enhances potency: The 3,3-dihalo derivatives (1d , 1e , and 1f ) are considerably more potent than the monosubstituted compounds. This suggests that the presence of two electron-withdrawing groups further activates the β-lactam ring towards nucleophilic attack by the active site serine of the β-lactamase.

  • The combination of bromine and fluorine is most effective: The mixed dihalo derivative 1f (3-bromo-3-fluoro) is the most potent inhibitor in this series, highlighting a synergistic effect of the two different halogens.

These findings strongly indicate that the electron-withdrawing nature of the halogen substituents at the C3 position plays a paramount role in the inhibitory activity of these compounds against TEM-1 β-lactamase. The increased electrophilicity of the lactam carbonyl carbon renders it more susceptible to attack by the catalytic serine residue in the enzyme's active site, leading to the formation of a stable acyl-enzyme intermediate and subsequent inactivation of the enzyme.[1]

dot graph SAR_of_3_Halo_Lactams { layout=neato; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes for substituents sub_H [label="R = H", fillcolor="#F1F3F4", fontcolor="#202124", pos="0,1.5!"]; sub_F [label="R = F", fillcolor="#FBBC05", fontcolor="#202124", pos="1.5,0!"]; sub_Br [label="R = Br", fillcolor="#EA4335", fontcolor="#FFFFFF", pos="-1.5,0!"]; sub_BrF [label="R = Br, F", fillcolor="#4285F4", fontcolor="#FFFFFF", pos="0,-1.5!"];

// Central node for activity activity [label="β-Lactamase\nInhibition", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", pos="0,0!"];

experimental_workflow purification purification assay_setup assay_setup purification->assay_setup Characterized Compound

Experimental Protocols

Synthesis of N-aryl-3-bromo-azetidin-2-ones (Wasserman Procedure)

This protocol is adapted from the key step described by Joyeau et al.[1] for the synthesis of N-aryl 3-halogenated azetidin-2-ones.

Materials:

  • Appropriate β-bromopropionamide precursor

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))

  • Base (e.g., Sodium hydride (NaH) or Potassium tert-butoxide (t-BuOK))

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for organic synthesis

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Preparation of the Reaction Mixture: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve the β-bromopropionamide precursor (1 equivalent) in the anhydrous solvent.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Base: Under a steady stream of nitrogen, add the base (1.1 equivalents) portion-wise to the stirred solution over 15-20 minutes, maintaining the temperature below 5 °C.

  • Reaction: Allow the reaction mixture to stir at 0 °C for 1 hour and then let it warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate) three times.

  • Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-aryl-3-bromo-azetidin-2-one.

  • Characterization: Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, IR) and mass spectrometry to confirm its structure and purity.

In Vitro β-Lactamase Inhibition Assay (Nitrocefin Assay)

This protocol is a standard method for determining the inhibitory activity of compounds against β-lactamases using the chromogenic substrate nitrocefin.[3][4]

Materials:

  • Purified TEM-1 β-lactamase

  • Nitrocefin solution (in a suitable buffer, e.g., phosphate buffer)

  • Test compounds (3-bromo-lactam derivatives) dissolved in DMSO

  • Assay buffer (e.g., 50 mM phosphate buffer, pH 7.0)

  • 96-well microtiter plates

  • Microplate reader capable of measuring absorbance at 490 nm

Procedure:

  • Preparation of Reagents: Prepare stock solutions of the test compounds in DMSO. Prepare a working solution of TEM-1 β-lactamase in the assay buffer. Prepare a working solution of nitrocefin in the assay buffer.

  • Assay Setup: In the wells of a 96-well plate, add the following in order:

    • Assay buffer

    • Test compound solution at various concentrations (typically a serial dilution)

    • Enzyme solution

  • Pre-incubation: Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 10-15 minutes) at a constant temperature (e.g., 25 °C or 37 °C).

  • Initiation of Reaction: Initiate the enzymatic reaction by adding the nitrocefin solution to each well.

  • Kinetic Measurement: Immediately place the plate in the microplate reader and measure the change in absorbance at 490 nm over time (e.g., every 30 seconds for 10-15 minutes). The hydrolysis of nitrocefin results in a color change that can be quantified spectrophotometrically.

  • Data Analysis:

    • Calculate the initial velocity (rate of reaction) for each concentration of the inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.

Concluding Remarks for the Field Scientist

The structure-activity relationship of 3-bromo-lactam derivatives, particularly as β-lactamase inhibitors, underscores the profound impact of targeted halogenation in medicinal chemistry. The available data clearly demonstrates that the presence of a bromine atom at the C3 position enhances the inhibitory potency against TEM-1 β-lactamase compared to an unsubstituted analogue, and dihalogenation further amplifies this effect. This guide provides a foundational understanding and practical protocols for researchers to delve into this promising area of drug discovery. Further exploration of the SAR of 3-bromo-lactams against a broader range of enzymes and microbial targets, coupled with advanced computational modeling, will undoubtedly unveil new therapeutic opportunities.

References

  • Joyeau, R., Molines, H., Labia, R., & Wakselman, M. (1988). N-aryl 3-halogenated azetidin-2-ones and benzocarbacephems, inhibitors of beta-lactamases. Journal of Medicinal Chemistry, 31(2), 370-374. [Link]

  • Golemi, D., Maveyraud, L., Vakulenko, S., Samama, J. P., & Mobashery, S. (2001). A new class of beta-lactam-recognizing protein: the crystal structure of the beta-lactamase-inhibitor-protein-II (BLIP-II) from Streptomyces exfoliatus SMF19. Journal of the American Chemical Society, 123(44), 10972-10973. [Link]

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  • S. P. Singh, R. K. Singh, B. K. Singh, and A. K. Singh. (2016). SYNTHESIS AND BIOLOGICAL EVALUATION OF AZITIDINONE AND THEIR DERIVATIVE AS ANTIMICROBIAL AND ANTIFUNGAL AGENTS. Rasayan Journal of Chemistry, 9(4), 629-635. [Link]

  • Page, M. I. (1987). Structure-activity relationships: chemical. In The Chemistry of β-Lactams (pp. 35-65). Springer, Dordrecht. [Link]

  • Frère, J. M., Joris, B., Varetto, L., & Crine, M. (1988). Structure-activity relationships in the beta-lactam family: an impossible dream. Biochemical pharmacology, 37(1), 125-132. [Link]

  • Reading, C., & Cole, M. (1986). Structure-activity relationships amongst beta-lactamase inhibitors. Journal of enzyme inhibition, 1(2), 83-104. [Link]

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  • Butler, M. S., & Cooper, M. A. (2011). Design, synthesis, and biological evaluation of β-lactam antibiotic-based imidazolium- and pyridinium-type ionic liquids. Journal of medicinal chemistry, 54(13), 4786-4800. [Link]

  • Sawa, T., Kooguchi, K., & Moriyama, K. (1992). Structural and biochemical evidence that a TEM-1 beta-lactamase N170G active site mutant acts via substrate-assisted catalysis. The Journal of biological chemistry, 267(27), 19488-19493. [Link]

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Safety Operating Guide

Proper Disposal of 3-Bromo-1-(4-bromophenyl)pyrrolidin-2-one: A Comprehensive Guide for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, procedural framework for the safe and compliant disposal of 3-Bromo-1-(4-bromophenyl)pyrrolidin-2-one. As a brominated heterocyclic compound, this substance requires meticulous handling and adherence to hazardous waste regulations to ensure the safety of laboratory personnel and the protection of the environment. The procedures outlined below are grounded in established safety protocols for halogenated organic compounds and are designed to meet the rigorous standards of both scientific integrity and regulatory compliance.

Foundational Principles: Understanding the Hazard

3-Bromo-1-(4-bromophenyl)pyrrolidin-2-one is a halogenated organic compound. The presence of bromine atoms in its structure dictates its classification as a hazardous substance, primarily due to potential toxicity and the hazardous byproducts that can form upon improper disposal, such as incineration without proper flue gas scrubbing.[1][2] Therefore, it is imperative that this compound is never disposed of via standard laboratory drains or as regular solid waste.[3][4]

The disposal process for this and similar halogenated compounds is regulated by governmental bodies such as the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[5] These regulations mandate stringent procedures for waste identification, segregation, storage, and disposal to minimize environmental contamination and health risks.[5]

Pre-Disposal Safety and Handling

Before initiating any disposal procedures, it is crucial to establish a safe working environment and utilize the appropriate Personal Protective Equipment (PPE).

Essential Personal Protective Equipment (PPE):

PPE ItemSpecificationRationale
Eye Protection Chemical splash gogglesTo protect eyes from potential splashes of the chemical or its solutions.[3][6]
Hand Protection Nitrile or other chemically resistant glovesTo prevent skin contact with the compound, which may cause irritation.[6][7]
Body Protection Laboratory coatTo protect skin and clothing from contamination.[3]
Respiratory Protection Use in a certified chemical fume hoodTo avoid inhalation of any dust or vapors, especially when handling the solid compound or preparing solutions.[7][8]

Step-by-Step Disposal Protocol

The following protocol provides a systematic approach to the collection and disposal of 3-Bromo-1-(4-bromophenyl)pyrrolidin-2-one waste.

Step 1: Waste Identification and Segregation

Proper segregation of chemical waste is the cornerstone of safe laboratory practice.[4][5] Due to its chemical nature, 3-Bromo-1-(4-bromophenyl)pyrrolidin-2-one must be categorized and collected as "Halogenated Organic Waste."[3][7]

  • Action: Designate a specific waste container exclusively for halogenated organic compounds.

  • Causality: Mixing halogenated waste with non-halogenated organic waste can complicate the disposal process and significantly increase disposal costs.[9] Furthermore, inadvertent mixing with incompatible chemicals, such as strong oxidizing agents, acids, or bases, can lead to dangerous reactions.[8][10]

Step 2: Waste Collection and Container Management

The integrity and proper labeling of the waste container are critical for safety and compliance.

  • Action:

    • Select a chemically compatible container, preferably a high-density polyethylene (HDPE) or glass bottle with a secure, screw-top cap.[11]

    • Ensure the container is in good condition, free from cracks or leaks.[12]

    • Before adding any waste, affix a "Hazardous Waste" label to the container.[11]

    • On the label, clearly write "Halogenated Organic Waste" and list the full chemical name: "3-Bromo-1-(4-bromophenyl)pyrrolidin-2-one."[9][12] If other halogenated compounds are added to the same container, their names must also be listed.

    • Keep the container closed at all times, except when adding waste.[12]

  • Causality: Proper containment and labeling prevent accidental misuse, ensure that all personnel are aware of the container's contents and associated hazards, and are a legal requirement for hazardous waste disposal.[11] Keeping the container sealed minimizes the release of potentially harmful vapors.

Step 3: Management of Contaminated Materials

Any materials that come into direct contact with 3-Bromo-1-(4-bromophenyl)pyrrolidin-2-one are considered contaminated and must be disposed of as hazardous waste.

  • Action:

    • Solid Waste: Collect contaminated items such as gloves, weighing paper, and pipette tips in a designated, sealed plastic bag or a lined solid waste container. This container must also be labeled as "Hazardous Waste" with the name of the chemical.

    • Aqueous Solutions: Any aqueous solutions containing this compound should be collected as halogenated organic waste. Do not dispose of them down the sink.[13]

    • Empty Containers: The original container of 3-Bromo-1-(4-bromophenyl)pyrrolidin-2-one must be managed as hazardous waste. It should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as halogenated organic waste.[14] After rinsing, the defaced container can be disposed of as regular trash, though institutional policies may vary.[14]

  • Causality: Trace amounts of the chemical on lab supplies can still pose a hazard. Proper disposal of all contaminated materials is essential to prevent unintended exposure and environmental release.

Step 4: Temporary Storage and Final Disposal

The temporary storage of the hazardous waste container within the laboratory must be managed to ensure safety and compliance with storage limits.

  • Action:

    • Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.[9]

    • This area should be in a well-ventilated location, such as a fume hood or a ventilated cabinet, and away from incompatible materials.[9][15]

    • Do not accumulate more than 55 gallons of hazardous waste in the laboratory.[14]

    • Once the container is full or ready for pickup, contact your institution's Environmental Health and Safety (EHS) office to arrange for collection by a licensed hazardous waste disposal company.[11]

  • Causality: Adherence to storage limits and proper storage conditions mitigates the risk of spills, reactions, and exposure.[5] Professional disposal services are equipped to handle and treat hazardous waste in a manner that is safe and compliant with all regulations.[1]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 3-Bromo-1-(4-bromophenyl)pyrrolidin-2-one.

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_storage Temporary Storage cluster_disposal Final Disposal start Generate Waste: 3-Bromo-1-(4-bromophenyl)pyrrolidin-2-one ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe Safety First container Select Labeled, Compatible 'Halogenated Organic Waste' Container ppe->container add_waste Add Waste to Container container->add_waste seal_container Securely Seal Container add_waste->seal_container store Store in Designated Satellite Accumulation Area seal_container->store ehs_contact Contact EHS for Pickup store->ehs_contact When Full or Ready end Disposal by Licensed Hazardous Waste Vendor ehs_contact->end

Caption: Disposal workflow for 3-Bromo-1-(4-bromophenyl)pyrrolidin-2-one.

Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate hazards.

  • Action:

    • Alert personnel in the immediate area and evacuate if necessary.

    • If the spill is small and you are trained to handle it, wear your full PPE.

    • Contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial spill kit.

    • Carefully collect the absorbent material and the spilled substance using non-sparking tools.

    • Place the collected waste into a sealed, labeled hazardous waste container.

    • Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.

    • For large spills, evacuate the area and contact your institution's EHS or emergency response team immediately.[9]

  • Causality: A prepared and swift response to spills minimizes the risk of exposure and environmental contamination.

By adhering to these detailed procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of 3-Bromo-1-(4-bromophenyl)pyrrolidin-2-one, fostering a culture of safety and environmental responsibility within the scientific community.

References

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Chemistry LibreTexts. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. Available from: [Link]

  • Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure.
  • McNeese State University. Chemical and Hazardous Waste Management and Disposal Policy.
  • American Chemical Society. Regulation of Laboratory Waste.
  • Labor Security System. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions.
  • Science Ready. Safe Handing & Disposal of Organic Substances – HSC Chemistry.
  • Temple University. Halogenated Solvents in Laboratories.
  • University of York, Department of Biology. Disposal Standards.
  • Thermo Fisher Scientific. (2025, December 22). Safety Data Sheet for 3'-Bromoacetophenone.
  • BenchChem. (2025). Application Notes and Protocols for the Safe Storage and Handling of Brominated Organic Compounds.
  • ChemicalBook. (2026, February 7). 3-bromo-1H-pyrrole-2,5-dione - Safety Data Sheet.
  • Prudent Practices in the Laboratory. LCSS: BROMINE.
  • ChemScene. (2025, June 17). Safety Data Sheet for tert-Butyl (3S)-3-(4-bromophenyl)piperidine-1-carboxylate.
  • Borucka, M., Mizera, K., Przybysz, J., & Gajek, A. Products of thermal decomposition of brominated polymer flame retardants.

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Personal protective equipment for handling 3-Bromo-1-(4-bromophenyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Directive: The Precautionary Principle

As researchers, we often handle novel intermediates where specific toxicological data is sparse. 3-Bromo-1-(4-bromophenyl)pyrrolidin-2-one is one such compound.[1] While a specific GHS classification may not be globally harmonized for this exact isomer, an analysis of its Structure-Activity Relationship (SAR) dictates a high-caution approach.[1]

The Chemical Logic: This molecule features an


-bromo lactam  motif.[1] In medicinal chemistry, alpha-halo carbonyls are designed to be reactive electrophiles (often used to couple with nucleophiles).[1] Biologically, this reactivity translates to a high potential for alkylation of cellular proteins , leading to:
  • Severe Skin/Eye Irritation or Corrosion: (Similar to

    
    -bromoacetophenone derivatives).[1]
    
  • Skin Sensitization: Potential to induce allergic contact dermatitis upon repeated exposure.[1]

  • Lachrymatory Effects: Volatile dusts may severely irritate mucous membranes.[1]

Operational Mandate: Treat this compound as a Corrosive Solid and a Potent Sensitizer .[1] Do not handle on an open bench.

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling this compound in solid or solution phase.

PPE CategoryStandard / MaterialSpecification & Rationale
Hand Protection (Primary)Nitrile (Disposable)Min.[1][2] Thickness: 5 mil (0.12 mm).Rationale: Standard protection against incidental splash.[1]
Hand Protection (Secondary)Silver Shield / 4H (Laminate)Requirement: Required for prolonged handling (>15 mins) or spill cleanup.Rationale: Brominated aromatics can permeate standard nitrile.[1] Laminate offers >4hr breakthrough time.[1]
Respiratory N95 / P100 (Particulate)Context: Use only if handling outside a fume hood (not recommended).Preference: Engineering controls (Fume Hood) are primary; respirator is a backup.[1]
Eye Protection Chemical Goggles Standard: ANSI Z87.1 (Impact + Splash).Rationale: Safety glasses are insufficient for fine powders that act as lachrymators.[1] Goggles seal the eyes from airborne dust.[1]
Body Defense Lab Coat (Tyvek/Poly) Specification: Wrist-fitted cuffs.[1] Cotton lab coats can absorb and hold brominated organic solids against the skin.[1]

Operational Protocol: The "Zero-Contact" Workflow

This protocol uses a self-validating system where the user verifies safety before the chemical is exposed.[1]

Phase A: Engineering & Pre-Check
  • Airflow Verification: Confirm Fume Hood face velocity is 80–100 fpm .

  • Static Neutralization: Halogenated lactam powders are often static-prone.[1] Place an ionizing bar or anti-static gun inside the hood to prevent "fly-away" powder during weighing.[1]

  • Double-Glove Protocol: Don a pair of laminate gloves under a pair of nitrile gloves.[1] This maintains dexterity while providing a chemical barrier.[1]

Phase B: Weighing & Solubilization

Goal: Contain the solid until it is solvated (reducing airborne risk).[1]

  • Tare External: Tare your weighing vial/flask outside the hood to avoid air turbulence affecting the balance, but open the chemical container only inside the hood .

  • The "Funnel Technique": Do not use a spatula to transfer directly to a narrow-neck flask.[1] Use a wide-mouth weighing boat, then funnel into the destination vessel.[1]

  • Immediate Solvation: If the experiment permits, dissolve the solid immediately in the reaction solvent (e.g., DCM, DMSO) before removing it from the hood. Solutions are less likely to generate inhalable aerosols than dry powders.[1]

  • Wipe Down: Before removing any vessel from the hood, wipe the exterior with a Kimwipe dampened with Acetone or Ethanol to remove invisible dust residues.[1]

Phase C: Waste & Decontamination
  • Segregation: Dispose of solid waste in "Halogenated Organic Solid" bins.

  • Solution Waste: Dispose in "Halogenated Organic Solvent" streams. DO NOT mix with strong acids or oxidizers, as this may liberate free Bromine (

    
    ) gas or Hydrogen Bromide (
    
    
    
    ).[1]
  • Glove Removal: Perform "beak method" removal of outer nitrile gloves inside the hood.[1] Dispose of them as contaminated waste.[1]

Visual Workflow: Safe Handling Logic

The following diagram illustrates the decision logic and safety barriers for handling this compound.

SafetyProtocol Start START: Handling Request 3-Bromo-1-(4-bromophenyl)pyrrolidin-2-one Risk Risk Assessment: Alpha-Halo Lactam (Potential Corrosive/Sensitizer) Start->Risk SAR Analysis PPE PPE Donning: 1. Laminate Liner 2. Nitrile Outer 3. Chemical Goggles Risk->PPE Mandatory Protection EngCheck Engineering Control: Fume Hood > 80fpm Static Neutralizer Active Action Action Phase: Weighing & Solubilization EngCheck->Action Safe to Open PPE->EngCheck Pre-Work Check Decon Decontamination: Solvent Wipe of Vessel Outer Glove Disposal Action->Decon Containment End Proceed to Experiment Decon->End Valid

Caption: Operational logic flow ensuring engineering controls and PPE barriers are validated before chemical exposure.

Emergency Response

  • Skin Contact: Immediate flushing with water for 15 minutes .[1][2][3] Do not use organic solvents (ethanol) to wash skin, as this may increase absorption of the brominated compound.

  • Spill (Solid): Do not dry sweep.[1] Cover with a wet pad or use a HEPA-filtered vacuum to prevent dust generation.[1]

  • Spill (Solution): Absorb with vermiculite or sand.[1][4] Dispose of as halogenated waste.[1]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1] Personal Protective Equipment - 1910.132.[1] United States Department of Labor.[1]

  • PubChem. (2023).[1] Compound Summary: 3-Bromopyrrolidin-2-one (Structural Analog Safety Data). National Library of Medicine.[1]

  • ECHA (European Chemicals Agency). (n.d.).[1] Guidance on the Application of the CLP Criteria (Guidance on specific target organ toxicity and skin corrosion/irritation).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.